4-(Methylsulfanyl)pyrimidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-methylsulfanylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-4-2-3-7-5(8-4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPCYIHYOPAJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid
This guide provides an in-depth technical analysis of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid , a bifunctional pyrimidine scaffold used in medicinal chemistry for fragment-based drug discovery (FBDD) and the synthesis of bioactive heterocycles.
CAS Number: 1211589-74-0 Molecular Formula: C₆H₆N₂O₂S Molecular Weight: 170.19 g/mol IUPAC Name: 4-(methylsulfanyl)pyrimidine-2-carboxylic acid
Executive Summary
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid is a heteroaromatic building block characterized by two distinct reactive centers: a carboxylic acid at position 2 and a methylsulfanyl (methylthio) group at position 4 . This specific substitution pattern is chemically significant because it combines the electron-deficient nature of the pyrimidine-2-carboxylate (prone to decarboxylation and nucleophilic attack) with a "safety-catch" sulfide handle.
In drug development, this molecule serves as a versatile scaffold.[1] The carboxylic acid allows for immediate diversification via amide coupling, while the methylsulfanyl group remains inert until activated by oxidation, enabling sequential functionalization strategies.
Physicochemical Profile
The following properties define the compound's behavior in solution and solid-state handling.
| Property | Value / Description | Note |
| Physical State | Solid (Powder) | Typically off-white to pale yellow. |
| pKa (Acid) | ~2.5 – 3.0 (Predicted) | The 2-position COOH is acidified by the electron-deficient pyrimidine ring. |
| pKa (Base) | ~1.0 – 1.5 (Predicted) | Protonation occurs at N1/N3; significantly less basic than pyridine due to ring electron deficiency. |
| LogP (calc) | 0.8 – 1.2 | Moderate lipophilicity contributed by the -SMe group. |
| Solubility | DMSO, Methanol, Aqueous Base | Low solubility in non-polar solvents; soluble in water as the carboxylate salt (pH > 4). |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 (2x N, 1x C=O, 1x S) | Sulfur is a weak acceptor. |
Synthetic Access
Accessing the 4-SMe, 2-COOH isomer requires specific regiocontrol, as the thermodynamic product of many pyrimidine syntheses places substituents at the 4- and 6-positions.
Primary Synthetic Route: Nucleophilic Displacement
The most reliable route involves the nucleophilic aromatic substitution (SₙAr) of a 4-halopyrimidine precursor, followed by hydrolysis if a nitrile intermediate is used.
-
Starting Material: 4-Chloropyrimidine-2-carbonitrile.
-
Displacement: Reaction with sodium thiomethoxide (NaSMe) in THF or DMF at 0°C. The 4-position is highly activated for SₙAr due to the para-like relationship with the ring nitrogens.
-
Hydrolysis: Acid-mediated hydrolysis (HCl/H₂O) of the nitrile yields the carboxylic acid. Note: Basic hydrolysis may be avoided to prevent nucleophilic attack on the pyrimidine ring itself.
Chemical Reactivity & Functionalization
The utility of this scaffold lies in its orthogonal reactivity. The guide below details the specific chemical behaviors of each functional group.
A. The "Safety Catch" Sulfide (Position 4)
The methylsulfanyl group is relatively inert to standard amide coupling conditions, acting as a protecting group. However, it can be transformed into a potent leaving group.
-
Activation: Oxidation with m-CPBA (meta-chloroperoxybenzoic acid) or Oxone® converts the sulfide (-SMe) to the sulfoxide (-SOMe) or sulfone (-SO₂Me) .
-
Displacement: The resulting sulfone is highly electrophilic. It undergoes rapid SₙAr with amines, alkoxides, or thiols, allowing the installation of diverse libraries at the 4-position after the carboxylic acid has been derivatized.
B. The 2-Carboxylic Acid (Position 2)[2]
-
Amide Coupling: Reacts with primary/secondary amines using standard coupling reagents (HATU, EDC/HOBt).
-
Decarboxylation Risk: Pyrimidine-2-carboxylic acids are chemically fragile. They are prone to thermal decarboxylation (Hammick mechanism) to yield 4-(methylsulfanyl)pyrimidine.
C. Reactivity Map
The following diagram illustrates the logical flow of chemical modifications available for this scaffold.
Caption: Orthogonal functionalization pathways. The scaffold allows sequential modification of the acid and sulfide positions.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This molecule is classified as a "privileged structure" fragment.
-
Ligand Efficiency: The low molecular weight (170 Da) allows for the addition of significant mass (binding groups) while keeping the final drug candidate within Lipinski's Rule of 5.
-
Metal Chelation: The 2-carboxylate, in conjunction with the N1 ring nitrogen, forms a bidentate coordination site (N,O-donor) capable of binding metallo-enzymes (e.g., histone demethylases, metalloproteases).
Bioisosterism
The 4-SMe group serves as a lipophilic bioisostere for a methoxy (-OMe) or ethyl group, often improving membrane permeability (P_app) due to the higher lipophilicity of sulfur compared to oxygen.
Experimental Protocols
Protocol A: Activation and Displacement of the Methylthio Group
This protocol describes converting the sulfide to a sulfone for nucleophilic substitution.
-
Oxidation:
-
Dissolve 1.0 eq of the pyrimidine derivative in DCM/MeOH (4:1).
-
Add 2.5 eq of Oxone® (potassium peroxymonosulfate) as a solution in water.
-
Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Target: M+32 mass shift).
-
Workup: Dilute with water, extract with DCM. The sulfone is often pure enough for the next step.
-
-
SₙAr Displacement:
-
Dissolve the sulfone intermediate in dry THF or Dioxane.
-
Add 1.2 eq of the amine nucleophile (R-NH₂) and 2.0 eq of DIPEA (base).
-
Heat to 60–80°C. The reaction is typically complete within 2 hours due to the high electrophilicity of the 4-sulfonylpyrimidine.
-
Protocol B: Handling the Carboxylic Acid
-
Storage: Store at -20°C under inert atmosphere. Avoid storing as a solution in acidic media to prevent spontaneous decarboxylation.
-
Solubilization: For biological assays, dissolve in DMSO (up to 100 mM). For chemical reactions, DMF or NMP are preferred over alcohols to prevent esterification side reactions during activation.
References
-
Dunn, G. E., et al. (1977).[2] "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution." Canadian Journal of Chemistry, 55(13), 2478-2485. [Link]
- BenchChem.The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring. Technical Whitepaper.
- Tzschucke, C. C., et al. (2008). "Arenesulfonates as leaving groups in palladium-catalyzed cross-coupling reactions." Organic Letters, 10(16), 3523-3526.
-
PubChem. Compound Summary: 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid (Analogues). National Library of Medicine. [Link]
Sources
Solubility of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid in DMSO and water
An In-Depth Technical Guide to the Solubility of 4-(Methylsulfanyl)pyrimidine-2-carboxylic Acid in DMSO and Water
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a compound's ultimate success. Poor solubility can lead to a cascade of complications, including unreliable results in in vitro assays, difficulties in formulation for in vivo studies, and ultimately, poor bioavailability.[1][2] Therefore, a thorough understanding and accurate measurement of a compound's solubility in relevant solvents are indispensable early-stage activities in any drug discovery program.
This guide focuses on two of the most critical solvents in this context: Dimethyl Sulfoxide (DMSO) and water. DMSO is a powerful polar aprotic solvent, widely employed for creating high-concentration stock solutions of test compounds for high-throughput screening and other in vitro assays.[3][4] Water, on the other hand, is the biological solvent, and a compound's aqueous solubility is a key indicator of its potential for absorption and distribution in the body.
Physicochemical Profile of 4-(Methylsulfanyl)pyrimidine-2-carboxylic Acid
To understand the solubility behavior of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid, it is essential to first consider its structural and physicochemical properties. While experimental data for this specific molecule is sparse, we can infer its likely characteristics from its structure and data on analogous compounds.
| Property | Value (Predicted/Inferred) | Source/Rationale |
| Molecular Formula | C₆H₆N₂O₂S | [5] |
| Molecular Weight | 170.19 g/mol | [5] |
| Appearance | Likely a solid at room temperature | Based on similar pyrimidine carboxylic acids. |
| pKa (acidic) | ~2.5 - 3.5 | Inferred from similar pyrimidine carboxylic acids.[6] |
| XlogP | 0.9 | [5] |
The presence of a carboxylic acid group suggests that the aqueous solubility of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid will be highly dependent on pH.[7][8] At pH values above its pKa, the carboxylic acid will be deprotonated, forming a more soluble carboxylate salt. Conversely, at pH values below its pKa, it will exist predominantly in its less soluble, neutral form. The pyrimidine ring and the methylsulfanyl group contribute to the molecule's overall lipophilicity.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is the solvent of choice for preparing stock solutions in early drug discovery due to its remarkable ability to dissolve a wide range of organic molecules.[3] The high solubility of compounds in DMSO allows for the creation of concentrated stock solutions (typically 10-50 mM), which can then be diluted into aqueous assay buffers.[4][9]
Experimental Protocol for Determining Thermodynamic Solubility in DMSO
This protocol outlines the "shake-flask" method, which is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[2][3]
Objective: To determine the maximum concentration of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid that can be dissolved in DMSO at a specified temperature (e.g., 25°C) to reach equilibrium.
Materials:
-
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.[3]
-
Add a small, known volume of DMSO (e.g., 200 µL).
-
Vortex the mixture vigorously for 5-10 minutes. If the compound dissolves completely, add more solid in small, weighed increments until a visible excess of solid remains.
-
-
Equilibration:
-
Incubate the tube at a constant temperature (e.g., 25°C) for 24-48 hours on a shaker or rotator to ensure equilibrium is reached.[3] This allows for the dissolution and recrystallization processes to balance out.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.[3]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of the compound in the same diluent used for the sample.
-
Analyze the diluted sample and the calibration standards by HPLC.
-
Construct a calibration curve of peak area versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility in mg/mL or mM.
-
Solubility in Water and Aqueous Buffers
Aqueous solubility is a more complex and biologically relevant parameter than DMSO solubility. It is crucial for predicting a compound's behavior in physiological environments.[2][10] Two types of aqueous solubility are commonly measured in drug discovery: kinetic and thermodynamic.[7][9]
-
Kinetic Solubility: This is a high-throughput measurement that assesses the concentration at which a compound precipitates when a DMSO stock solution is rapidly diluted into an aqueous buffer.[10] It is a measure of a compound's propensity to remain in a supersaturated solution.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in an aqueous buffer.[7][11] It is determined by allowing an excess of the solid to equilibrate with the buffer over an extended period.
Experimental Protocol for Determining Kinetic Aqueous Solubility
This protocol describes a common high-throughput method for assessing kinetic solubility using nephelometry (light scattering).[1]
Objective: To determine the concentration at which 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid precipitates from a supersaturated aqueous solution.
Materials:
-
A stock solution of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
96-well microtiter plates.
-
A nephelometer or a plate reader capable of measuring light scattering.
Procedure:
-
Plate Setup:
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.
-
Add the aqueous buffer to the wells to achieve a range of final compound concentrations. It is important to add the buffer to the DMSO to induce precipitation.
-
-
Incubation:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).
-
-
Measurement:
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
-
Experimental Protocol for Determining Thermodynamic Aqueous Solubility
This protocol is similar to the one for DMSO but uses an aqueous buffer as the solvent.[2][12]
Objective: To determine the equilibrium solubility of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid in an aqueous buffer at a specific pH and temperature.
Materials:
-
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid (solid)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Additional buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to assess pH-dependent solubility.[11]
-
Equipment as listed in the DMSO solubility protocol.
Procedure:
-
Preparation of a Slurry:
-
Add an excess of the solid compound to a known volume of the aqueous buffer in a vial.
-
-
Equilibration:
-
Incubate the vial at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-72 hours to reach equilibrium.[11]
-
-
Phase Separation:
-
Filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF filter) or centrifuge at high speed to separate the solid from the saturated solution.
-
-
Quantification:
-
Analyze the clear filtrate/supernatant by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound, as described in the DMSO protocol.
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion and Future Directions
The solubility of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid in both DMSO and aqueous systems is a critical parameter that dictates its utility in drug discovery. While specific quantitative values are not publicly available, this guide provides the necessary theoretical framework and detailed, actionable protocols for their determination in a research setting. As a Senior Application Scientist, I strongly recommend the empirical determination of both thermodynamic and kinetic solubility to build a comprehensive profile of this compound. The pH-dependent nature of its aqueous solubility should be thoroughly investigated, as this will have significant implications for its potential behavior in vivo. The methodologies outlined herein represent best practices in the field and will yield reliable and reproducible data to guide the progression of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid in the drug discovery pipeline.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Creative Bioarray. Aqueous Solubility Assays. [Link]
-
PubChem. 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
Cala, O., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]
-
Patel, M., et al. (2015). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Cala, O., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. ResearchGate. [Link]
-
ChemBK. Pyrimidine-4-carboxylic acid. [Link]
-
Martinez, M. N., & Amidon, G. L. (2016). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]
-
U.S. Environmental Protection Agency. 6-(Methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid. [Link]
-
PubChemLite. 4-(methylsulfanyl)pyrimidine-2-carboxylic acid (C6H6N2O2S). [Link]
-
ResearchGate. Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated?. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. evotec.com [evotec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-(methylsulfanyl)pyrimidine-2-carboxylic acid (C6H6N2O2S) [pubchemlite.lcsb.uni.lu]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. scispace.com [scispace.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. raytor.com [raytor.com]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
pKa values of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid
An In-Depth Technical Guide to the pKa Values of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ionization constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive analysis of the , a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly accessible literature, this document synthesizes theoretical predictions, structure-pKa relationships, and established experimental protocols to provide a robust scientific understanding. We delve into computational prediction methodologies, analyze the electronic effects of the pyrimidine core and its substituents, and provide detailed, field-proven experimental workflows for empirical pKa determination. This guide is intended to serve as a practical resource for researchers, enabling them to understand, predict, and experimentally validate the pKa of this and structurally related compounds.
Introduction: The Significance of pKa in Drug Development
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid is a member of the pyrimidine class of heterocycles, which are central scaffolds in numerous therapeutic agents, including antiviral and anticancer drugs[1][2]. The ionization state of a drug molecule is a primary determinant of its interaction with biological systems. The pKa value, which describes the pH at which a molecule is 50% ionized, dictates its charge state in different physiological compartments. This, in turn, governs its solubility, membrane permeability, and binding affinity to its target protein. For a molecule like 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid, which possesses both a potentially acidic carboxylic acid group and a weakly basic pyrimidine ring, a precise understanding of its pKa values is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.
A significant challenge in early-stage drug discovery is that novel compounds often lack experimentally determined physicochemical data. This guide addresses this common scenario by providing a multi-faceted approach to understanding the pKa of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid, combining predictive modeling with a clear path to experimental verification.
Theoretical and Computational pKa Prediction
Given the absence of published experimental pKa values for 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid, computational methods offer a rapid and reliable first assessment. These tools are indispensable in modern drug development for screening large libraries of virtual compounds.
Methodologies in pKa Prediction
Several computational approaches are employed for in-silico pKa prediction, ranging from empirical methods to first-principles quantum mechanical calculations:
-
Empirical and QSAR-based Methods: These methods, often employed by commercial software, utilize databases of experimentally determined pKa values for a vast number of compounds[3]. They correlate structural fragments and physicochemical descriptors with observed pKa values to build predictive models.
-
Machine Learning Models: More recent advancements leverage machine learning algorithms, such as graph convolutional neural networks (GCNNs), trained on extensive datasets of experimental and computed pKa values. Software like Epik uses this approach to predict the pKa values of complex, drug-like molecules with high accuracy[4][5].
-
Quantum Mechanical (QM) Methods: These methods, such as those based on Density Functional Theory (DFT), calculate the Gibbs free energy change of the ionization reaction in a simulated solvent environment[6][7]. While computationally more intensive, QM methods can provide high accuracy, especially for novel scaffolds not well-represented in training databases.
Predicted pKa Values for 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid
Based on the functionalities present, 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid is expected to have at least two pKa values: one for the deprotonation of the carboxylic acid (pKa1) and one for the protonation of a nitrogen atom on the pyrimidine ring (pKa2). The carboxylic acid is expected to be the more acidic site.
| Ionizable Group | Predicted pKa Range | Rationale |
| Carboxylic Acid (pKa1) | 2.5 - 3.5 | The electron-withdrawing nature of the pyrimidine ring enhances the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
| Pyrimidine Ring (pKa2) | 0.5 - 1.5 | Pyrimidine itself has a pKa of about 1.3 for the protonated form[8]. Substituents will modulate this value. |
Note: These are estimated ranges based on the analysis of related structures. The actual values would need to be confirmed experimentally.
Deconstructing the Molecule: Structure-pKa Relationships
A deep understanding of the electronic effects of each component of the molecule allows for a rational estimation of its pKa values.
Caption: Electronic factors influencing the pKa values.
The Pyrimidine Core
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This has two major consequences:
-
Increased Acidity of the Carboxylic Acid: The strong inductive electron-withdrawing effect (-I) of the pyrimidine ring stabilizes the carboxylate anion formed upon deprotonation. This stabilization lowers the energy of the conjugate base, making the carboxylic acid more acidic (lower pKa) than its benzene analogue (benzoic acid). The pKa of pyrimidine-2-carboxylic acid is predicted to be around 3.08[9].
-
Low Basicity of the Ring Nitrogens: The electron-withdrawing nature of the ring and the attached carboxylic acid group reduces the electron density on the ring nitrogens, making them weak bases. The pKa of protonated pyrimidine is approximately 1.3[8].
The Carboxylic Acid Group
This is the primary acidic center of the molecule. Its pKa is the most critical for determining the charge state of the molecule at physiological pH (around 7.4).
The 4-(Methylsulfanyl) Group
The methylsulfanyl (-SCH3) group can exert both inductive and resonance effects. Its overall influence on the basicity of the pyrimidine ring is subtle. The sulfur atom has lone pairs that can be donated through resonance, which would increase basicity. However, sulfur is also more electronegative than carbon, leading to a weak electron-withdrawing inductive effect. The net effect is likely to be a small modulation of the ring's basicity.
Experimental pKa Determination: Protocols and Rationale
Experimental validation is the gold standard for pKa determination. The following are detailed protocols for two common and reliable methods.
Potentiometric Titration
This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. It is a robust method for pKa values in the range of 2-12[10].
Caption: Workflow for pKa determination by potentiometric titration.
-
Preparation:
-
Prepare a solution of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid (e.g., 1-5 mM) in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is low.
-
To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl. This mimics physiological ionic strength and yields more consistent results.
-
-
Calibration: Calibrate the pH electrode using at least three standard buffer solutions that bracket the expected pKa values (e.g., pH 2.0, 4.0, and 7.0).
-
Titration:
-
Place the solution in a thermostatted vessel (e.g., at 25 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent dissolution of CO2.
-
Add standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added.
-
Calculate the first derivative of the plot (ΔpH/ΔV). The peak(s) of the first derivative plot correspond to the equivalence point(s).
-
The pKa is equal to the pH at the half-equivalence point.
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds with a chromophore whose absorbance spectrum changes with ionization state. It is also well-suited for poorly soluble compounds or when only small amounts of material are available[10].
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
-
Preparation:
-
Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a series of buffers covering a wide pH range (e.g., from pH 1 to 10) with constant ionic strength.
-
-
Measurement:
-
For each buffer, prepare a sample by adding a small, constant aliquot of the stock solution to the buffer. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the pKa.
-
Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffers.
-
Fit the data to a sigmoidal curve (e.g., the Henderson-Hasselbalch equation). The inflection point of this curve corresponds to the pKa.
-
Conclusion
References
- Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv.
- MoKa - pKa modelling. Molecular Discovery.
- Epik. Schrödinger.
- Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs.
- Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Chemaxon.
- Easy to Use DFT Approach for Computational pKa Determin
- Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy.
- 4-METHYL-2-METHYLSULFANYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER synthesis. Chemicalbook.
- 4-(Cyclopropylamino)-2-(Methylthio)Pyrimidine-5-Carboxylic Acid. Chem-Impex.
- An Introduction to the Acid Dissoci
- 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. MySkinRecipes.
- Development of Methods for the Determin
- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal.
- Computational Estimation of the Acidities of Pyrimidines and Rel
- Experimental correlation between the pKa value of sulfonphthaleins with the nature of the substituents groups. PubMed.
- SYNTHESIS OF PYRIMIDINE DERIV
- pKa of proton
- Pyrimidine-2-carboxylic acid. ChemicalBook.
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4-(Methylsulfanyl)pyrimidine-2-carboxylic Acid: A Strategic Building Block in Medicinal Chemistry
[1]
Executive Summary
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid (CAS: 129068-43-3) represents a high-value scaffold in modern drug discovery, offering a distinct advantage over the more common 2-(methylsulfanyl) isomers: orthogonal functionalization .[1]
While standard pyrimidine synthesis often locks the C2 position with a static substituent (via S-methylisothiourea condensation), this specific building block provides a reactive handle at C4 (the methylsulfanyl group) and a vector for elaboration at C2 (the carboxylic acid).[1] This guide details the technical utility of this scaffold, focusing on its role as a "safety-catch" electrophile and its application in fragment-based drug discovery (FBDD).[1]
Chemical Profile & Structural Utility[1][2][3]
Physicochemical Properties[1][4]
-
Molecular Weight: 170.19 g/mol
-
Appearance: White to off-white crystalline solid
-
pKa: ~3.5 (Carboxylic acid), making it a stronger acid than benzoic acid due to the electron-deficient pyrimidine ring.[1]
-
Solubility: Moderate in polar organic solvents (DMSO, DMF, MeOH); solubility increases significantly upon deprotonation.[1]
The "Safety-Catch" Concept
The 4-methylsulfanyl (SMe) group is chemically robust under standard acidic or basic conditions used for amide coupling or esterification at the C2-COOH position.[1] However, it can be "activated" via oxidation to the sulfoxide (SOMe) or sulfone (SO₂Me), transforming a passive substituent into a highly reactive leaving group (
| State | Substituent | Reactivity | Role |
| Native | –SMe | Nucleophilic / Inert | Tolerates amide coupling, lithiation, and Pd-catalysis. |
| Activated | –SO₂Me | Highly Electrophilic | Excellent leaving group for |
Synthetic Accessibility
Unlike 2-(methylsulfanyl)pyrimidines formed via simple condensation, the 4-(methylsulfanyl)pyrimidine-2-carboxylic acid core typically requires a regioselective approach, often starting from 2-cyano precursors.[1]
Primary Synthetic Route (The Nitrile Pathway)
The most reliable scale-up route involves the displacement of 4-chloropyrimidine-2-carbonitrile.[1]
-
Nucleophilic Displacement: Reaction of 4-chloropyrimidine-2-carbonitrile with sodium thiomethoxide (NaSMe) in THF at 0°C yields the 4-SMe intermediate.
-
Pinner Hydrolysis: Acidic hydrolysis (HCl/MeOH) of the nitrile converts it first to the imidate, then to the ester or acid depending on workup.[1]
Alternative: Regioselective Chlorination
Starting from pyrimidine-2-carboxylic acid , activation with POCl₃ typically yields 4,6-dichloropyrimidine-2-carbonyl chloride. Controlled mono-displacement with NaSMe is difficult due to competing bis-substitution. Therefore, the nitrile route is preferred for purity.[1]
Chemo- & Regioselectivity Map
The power of this building block lies in its ability to direct substituents to specific positions based on reaction order.[1]
Figure 1: Divergent synthesis pathways allowing independent modification of C2 and C4 positions.
Experimental Protocols
Activation: Oxidation of SMe to Sulfone
This step is critical for enabling nucleophilic attack at the C4 position.[1]
Reagents: m-Chloroperoxybenzoic acid (mCPBA) or Oxone®.[1] Substrate: Methyl 4-(methylsulfanyl)pyrimidine-2-carboxylate (Ester protection is recommended before oxidation to prevent acid-base complications).[1]
-
Dissolution: Dissolve 1.0 eq of the sulfide substrate in DCM (0.1 M). Cool to 0°C.[1]
-
Addition: Add 2.5 eq of mCPBA (77% max) portion-wise over 15 minutes.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS (Sulfone is significantly more polar).
-
Workup: Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃. Extract with DCM.[1]
-
Yield: Typically >85%. The sulfone is often used directly without chromatography.[1]
Diversity Generation: Displacement
The 4-sulfonylpyrimidine is highly reactive. Milder nucleophiles can be used compared to chloropyrimidines.[1]
-
Setup: Dissolve the sulfone intermediate in anhydrous DMF or THF.
-
Nucleophile: Add 1.1 eq of primary/secondary amine or alcohol.[1]
-
Base: Add 2.0 eq of DIPEA (for amines) or Cs₂CO₃ (for phenols/alcohols).[1]
-
Conditions:
-
Purification: The byproduct is methanesulfinate, which is water-soluble.[1] Aqueous workup usually yields pure product.
Medicinal Chemistry Applications
Kinase Inhibition (CDK / PLD)
The pyrimidine-2-carboxamide motif is a privileged scaffold in kinase discovery.[1] The C2-carbonyl oxygen often acts as a hydrogen bond acceptor in the hinge region or solvent front.[1]
-
Strategy: Use the 4-SMe group to introduce hydrophobic bulk (via displacement with benzylamines) to occupy the ATP-binding pocket's back cleft, while the C2-acid is coupled to solubilizing tails.[1]
Bioisosterism
The pyrimidine ring serves as a
-
Solubility: The nitrogen atoms lower logP and increase aqueous solubility.[1]
-
Metabolic Stability: The 2-carboxyl group blocks the vulnerable C2 position from oxidative metabolism (e.g., by aldehyde oxidase), a common liability in simple pyrimidines.[1]
Case Study: Regioselective Switch
Research into 2-methanesulfonyl-4-chloropyrimidines has shown that the leaving group nature dictates regioselectivity.
-
Hard Nucleophiles (Alkoxides): Prefer C2 attack (charge control).[1]
-
Soft Nucleophiles (Thiols/Amines): Prefer C4 attack (orbital control).[1] By utilizing 4-(methylsulfanyl)pyrimidine-2-carboxylic acid , you effectively lock the C2 position, forcing all nucleophilic substitutions to occur exclusively at C4, simplifying the reaction profile and avoiding the "regioselectivity mixture" often seen with 2,4-dichloropyrimidines [1].[1]
References
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec, QM Magic Class, Chapter 48.
-
Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides. Journal of Sulfur Chemistry, 2023. [1]
-
Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C, 1971.
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides. ACS Medicinal Chemistry Letters, 2020.
The Chemical & Therapeutic Landscape of Pyrimidine-2-Carboxylic Acid Derivatives
Executive Summary: The "Privileged but Precarious" Scaffold
In the hierarchy of nitrogen heterocycles, pyrimidine-2-carboxylic acid occupies a unique and often frustrating niche. While pyrimidine rings are ubiquitous in medicinal chemistry (ranking as a top "privileged structure" due to their resemblance to DNA/RNA bases), the introduction of a carboxylic acid at the C2 position creates a specific electronic conflict.
Unlike its stable isomers (orotic acid/pyrimidine-4-carboxylic acid or pyrimidine-5-carboxylic acid), the 2-isomer is electronically flanked by two electronegative nitrogen atoms. This creates a highly electron-deficient center that is chemically distinct. For the drug developer, this scaffold offers exceptional opportunities for hydrogen bonding and metal chelation; for the synthetic chemist, it presents a significant stability challenge known as Hammick-type decarboxylation .
This guide synthesizes the critical handling parameters, synthetic routes, and therapeutic applications of this moiety, moving beyond standard textbook definitions to field-proven laboratory realities.
The Stability Paradox: Thermal Decarboxylation
Before attempting synthesis, one must understand the primary failure mode of this molecule.[1] Pyrimidine-2-carboxylic acid is thermally unstable relative to its isomers.
The Hammick Mechanism
In aqueous solution and under thermal stress, the molecule undergoes decarboxylation to yield pyrimidine. This is not a radical mechanism but a zwitterionic one, analogous to the Hammick reaction observed in picolinic acids.
-
Mechanism: The protonated nitrogen facilitates the loss of
, generating a transient ylide intermediate at the C2 position.[2][3] This ylide is stabilized by the adjacent electron-withdrawing nitrogen atoms before being protonated to form the neutral pyrimidine. -
Practical Implication: Avoid high-temperature acidic workups. Reaction monitoring should be done via HPLC or NMR, as TLC spots for the acid can streak or decompose on silica during heating.
Figure 1: The Hammick-type decarboxylation pathway. Note the ylide intermediate which drives the instability.
Synthetic Architectures
There are two primary routes to access this scaffold. The choice depends on the availability of starting materials and the tolerance for toxic reagents.
Route A: Hydrolysis of 2-Cyanopyrimidine (The Scalable Standard)
This is the most robust method for generating multi-gram quantities. The nitrile group at C2 is susceptible to hydrolysis, but care must be taken to stop at the acid and not decarboxylate.
-
Precursor: 2-Cyanopyrimidine (often derived from 2-chloropyrimidine or 2-methylsulfonylpyrimidine).
-
Reagents: Aqueous NaOH or KOH (1.0 - 2.0 equiv).
-
Advantage: Avoids heavy metal oxidants; high atom economy.
Route B: Selenium Dioxide Oxidation (The Classical Route)
Oxidation of 2-methylpyrimidine is historically significant but operationally difficult. Standard oxidants like
-
Reagent: Selenium Dioxide (
) in pyridine or dioxane. -
Mechanism: Riley oxidation.
-
Disadvantage: Selenium toxicity and the formation of colloidal selenium which is difficult to remove.
Data Comparison of Synthetic Routes
| Feature | Hydrolysis (Route A) | Oxidation (Route B) |
| Starting Material | 2-Cyanopyrimidine | 2-Methylpyrimidine |
| Reagents | NaOH/KOH, Water | |
| Yield (Typical) | 75 - 85% | 30 - 50% |
| Purification | Acid-Base Extraction | Filtration + Column Chromatography |
| Scalability | High (Kg scale) | Low (due to Se waste) |
| Key Risk | Hydrolysis to amide vs. acid | Over-oxidation/Decarboxylation |
Detailed Experimental Protocol
Protocol: Controlled Hydrolysis of 2-Cyanopyrimidine
This protocol is designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before moving to the next step.
Materials:
-
2-Cyanopyrimidine (10.0 mmol)
-
Sodium Hydroxide (2.0 M aqueous solution, 15.0 mL)
-
Hydrochloric Acid (2.0 M and 6.0 M)
-
Ethyl Acetate (for extraction)[4]
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanopyrimidine in 10 mL of water.
-
Initiation: Add the 2.0 M NaOH solution dropwise at
(ice bath).-
Checkpoint 1: Verify pH is >12 using litmus paper. The solution should turn slightly yellow.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Scientific Rationale: Heating is deliberately avoided here to prevent the Hammick decarboxylation described in Section 2.
-
Checkpoint 2 (TLC): Spot the reaction mixture against the starting nitrile (Eluent: 50% EtOAc/Hexane). The high-Rf nitrile spot should disappear.
-
-
Workup (The Critical Step):
-
Cool the solution back to
. -
Acidify slowly with 2.0 M HCl to pH 3-4. DO NOT go below pH 2, as the zwitterionic form (most prone to decarboxylation) becomes dominant.
-
-
Isolation:
-
Extract the aqueous layer continuously with Ethyl Acetate for 4 hours (liquid-liquid extractor preferred for high yield) or perform 5x manual extractions.
-
Dry organic layer over
, filter, and concentrate in vacuo at a bath temperature below 40°C .
-
Therapeutic & Functional Applications[5][6]
Medicinal Chemistry: Kinase Inhibition
The pyrimidine-2-carboxylic acid motif is rarely the final drug; it is almost exclusively an intermediate for pyrimidine-2-carboxamides .
-
VEGFR-2 Inhibitors: Derivatives where the acid is coupled to form an amide (e.g., with benzylamines) have shown potency against Vascular Endothelial Growth Factor Receptor 2.[5] The nitrogen atoms in the pyrimidine ring act as H-bond acceptors in the ATP-binding pocket.
-
PI3K/mTOR Inhibitors: The scaffold serves as a hinge-binder. The C2-amide orientation is critical for selectivity against other kinases.
Coordination Chemistry: MOF Construction
In materials science, the pyrimidine-2-carboxylate anion is a versatile N,O-donor ligand .
-
Chelation Mode: It typically forms a 5-membered chelate ring with transition metals (Cu, Co, Ni) involving one pyrimidine nitrogen and one carboxylate oxygen.
-
Supramolecular Utility: Unlike pyridine-2-carboxylate (picolinate), the second nitrogen in the pyrimidine ring remains uncoordinated and available for hydrogen bonding or bridging to a second metal center, allowing for the construction of 2D and 3D Metal-Organic Frameworks (MOFs).
Figure 2: Divergent workflows for pharmaceutical and material science applications.
References
-
Dunn, G. E., et al. (1977).[3] "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution." Canadian Journal of Chemistry.[3]
-
Kalogirou, A. S., & Koutentis, P. A. (2019). "Synthesis of 2-Cyanopyrimidines." Molbank.[6]
-
ChemicalBook. (2023). "Pyrimidine-2-carboxylic acid Chemical Properties and Synthesis."
-
Zhang, Y., et al. (2007).[7] "Pyrimidine-2-carboxamide: Crystal Structure and Supramolecular Interactions." Acta Crystallographica Section E.
-
García-Arriagada, M., et al. (2016).[8] "Synthesis of Pyrimidine Derivatives via Ultrasound Irradiation." Synthesis.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine synthesis [organic-chemistry.org]
Bioactive Scaffolds with 4-(Methylsulfanyl)pyrimidine-2-carboxylic Acid: A Technical Guide for Advanced Regenerative Medicine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of materials science and pharmacology has paved the way for the development of bioactive scaffolds capable of orchestrating complex cellular processes to promote tissue regeneration. This technical guide delves into the burgeoning field of bioactive scaffolds functionalized with 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid, a novel small molecule with significant therapeutic potential. Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide provides a comprehensive framework for the synthesis of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid, its incorporation into various scaffold architectures, and a rigorous methodology for the characterization and validation of these advanced biomaterials. By presenting a detailed roadmap from molecular design to preclinical evaluation, this document aims to empower researchers and drug development professionals to explore the next generation of immunomodulatory and regenerative therapies.
Introduction: The Rationale for Bioactive Scaffolds in Regenerative Medicine
Tissue engineering aims to restore, maintain, or improve the function of damaged tissues and organs. A key strategy in this field is the use of porous, biodegradable scaffolds that mimic the native extracellular matrix (ECM), providing a temporary framework for cell attachment, proliferation, and differentiation.[4] However, the success of these scaffolds is often hampered by the host's inflammatory response to the implant and the initial injury. Uncontrolled inflammation can lead to fibrous encapsulation, poor tissue integration, and ultimately, scaffold failure.
To address this challenge, the concept of bioactive scaffolds has emerged. These are not merely passive support structures but are designed to actively modulate the local cellular environment through the controlled release of therapeutic agents.[5] The incorporation of small molecules with specific biological activities can create a pro-regenerative microenvironment, tipping the balance from a chronic inflammatory state to one that favors constructive tissue remodeling.
Pyrimidine derivatives represent a promising class of bioactive molecules for this purpose. Their diverse pharmacological profiles, stemming from their structural similarity to nucleobases, make them attractive candidates for influencing key cellular pathways.[1][6] In particular, their demonstrated anti-inflammatory properties, such as the inhibition of cyclooxygenase-2 (COX-2), make them highly relevant for applications in regenerative medicine where controlling the initial inflammatory cascade is critical.[7][8][9]
This guide focuses on a specific, yet largely unexplored, pyrimidine derivative: 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid . While direct studies on this particular isomer are limited, its structural motifs suggest a strong potential for biological activity. This document will therefore serve as a comprehensive technical manual for its synthesis, incorporation into bioactive scaffolds, and subsequent in-depth characterization, providing a solid foundation for its development as a novel therapeutic agent in regenerative medicine.
The Bioactive Molecule: 4-(Methylsulfanyl)pyrimidine-2-carboxylic Acid
Chemical Properties and Rationale for Selection
| Property | Value | Source |
| Molecular Formula | C6H6N2O2S | ChemScene |
| Molecular Weight | 170.19 g/mol | ChemScene |
| IUPAC Name | 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid | ChemScene |
| Predicted Bioactivity | Anti-inflammatory, Enzyme Inhibitor | [7],[8] |
The selection of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid as a candidate for bioactive scaffolds is based on the well-documented therapeutic potential of the pyrimidine scaffold.[3][6] The presence of the carboxylic acid group at the 2-position offers a versatile handle for covalent attachment to scaffold polymers, should a tethered approach be desired, or for influencing its release kinetics from a non-covalently loaded system. The methylsulfanyl group is a common feature in bioactive pyrimidines and can contribute to receptor binding and overall pharmacological effect.
Proposed Synthesis Pathway
A potential retro-synthetic analysis suggests that the target molecule could be derived from a precursor such as 2-(methylthio)-4-chloropyrimidine, followed by carboxylation. Alternatively, a de novo synthesis could be envisioned.
Proposed Synthesis Protocol:
A feasible approach to synthesize the related compound, 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester, has been documented and can be adapted.[11] This involves the reaction of ethyl 2-acetyl-3-ethoxy-2-propenoate with S-methylisothiourea.
For the synthesis of the target molecule, 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid, a different strategy would be required, potentially starting from thiourea and a suitable dicarbonyl precursor, followed by methylation and selective oxidation/hydrolysis. A more direct, though potentially lower-yielding, approach could involve the decarboxylation of a related dicarboxylic acid.[12]
A plausible, though unvalidated, synthetic scheme is presented below:
Caption: A potential synthetic pathway for 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid.
Design and Fabrication of Bioactive Scaffolds
The choice of scaffold material and fabrication technique is critical for controlling the release profile of the bioactive molecule and for ensuring appropriate mechanical properties and biodegradability.[13]
Scaffold Materials
A variety of natural and synthetic polymers can be employed for scaffold fabrication.
| Material | Advantages | Disadvantages |
| Poly(lactic-co-glycolic acid) (PLGA) | Tunable degradation rate, good mechanical properties, FDA approved. | Acidic degradation byproducts can cause inflammation. |
| Polycaprolactone (PCL) | High flexibility, slow degradation rate, good biocompatibility. | Hydrophobic, may require surface modification for cell attachment. |
| Gelatin | Excellent biocompatibility, promotes cell adhesion. | Poor mechanical properties, rapid degradation. |
| Chitosan | Antimicrobial properties, promotes wound healing. | Variable properties depending on source and processing. |
| Hydrogels (e.g., PEG, alginate) | High water content, tunable properties, injectable. | Low mechanical strength. |
Fabrication Techniques
3.2.1. Electrospinning
Electrospinning is a versatile technique for producing nanofibrous scaffolds that mimic the architecture of the native ECM.[14]
Workflow for Fabricating Drug-Eluting Electrospun Scaffolds:
Caption: Workflow for fabricating drug-eluting electrospun scaffolds.
Experimental Protocol: Blended Electrospinning of a PCL/Gelatin Scaffold
-
Solution Preparation:
-
Prepare a 10% (w/v) solution of PCL in a 9:1 mixture of chloroform and methanol.
-
Prepare a 10% (w/v) solution of gelatin in 1,1,1,3,3,3-hexafluoro-2-propanol (HFP).
-
Blend the PCL and gelatin solutions at a desired ratio (e.g., 70:30 PCL:gelatin).
-
Dissolve 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid into the blended polymer solution to achieve the desired final concentration (e.g., 1-5% w/w of the polymer).
-
Stir the solution for at least 4 hours to ensure homogeneity.
-
-
Electrospinning:
-
Load the solution into a 10 mL syringe fitted with a 21-gauge needle.
-
Set the flow rate to 1 mL/h using a syringe pump.
-
Apply a voltage of 15-20 kV between the needle tip and the collector.
-
Position the collector (a flat aluminum plate or rotating mandrel) 15-20 cm from the needle tip.
-
Collect the nanofibers for a sufficient duration to obtain a scaffold of the desired thickness.
-
-
Post-Processing:
-
Dry the electrospun mat in a vacuum oven at room temperature for at least 48 hours to remove any residual solvent.
-
Store the scaffold in a desiccator until further use.
-
3.2.2. 3D Printing
3D printing techniques, such as fused deposition modeling (FDM) and stereolithography (SLA), allow for the precise fabrication of scaffolds with controlled architectures and pore sizes.
3.2.3. Hydrogel Formulation
Hydrogels are cross-linked polymer networks that can absorb large amounts of water.[15] The bioactive molecule can be physically entrapped within the hydrogel matrix or covalently bonded to the polymer chains.[16]
Experimental Protocol: Fabrication of a Drug-Loaded Alginate Hydrogel
-
Preparation of Alginate Solution:
-
Prepare a 2% (w/v) solution of sodium alginate in deionized water.
-
Dissolve 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid into the alginate solution and mix thoroughly.
-
-
Cross-linking:
-
Prepare a 100 mM solution of calcium chloride.
-
The drug-loaded alginate solution can be cross-linked by either extruding it into the calcium chloride bath to form beads or by casting it into a mold and then immersing it in the cross-linking solution.
-
-
Washing and Sterilization:
-
Wash the resulting hydrogel scaffolds extensively with deionized water to remove any unreacted cross-linker.
-
Sterilize the scaffolds using an appropriate method, such as ethylene oxide or gamma irradiation.
-
Characterization of Bioactive Scaffolds
A thorough characterization of the fabricated scaffolds is essential to ensure their quality, safety, and efficacy.
Morphological and Structural Analysis
-
Scanning Electron Microscopy (SEM): To visualize the fiber morphology, pore size, and overall architecture of the scaffold.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the bioactive molecule and to assess any drug-polymer interactions.
-
X-ray Diffraction (XRD): To determine the physical state (crystalline or amorphous) of the incorporated drug.
Mechanical Properties
-
Tensile Testing: To measure the Young's modulus, ultimate tensile strength, and elongation at break of the scaffold. These properties are crucial for ensuring the scaffold can withstand the physiological loads of the target tissue.
Drug Loading and Release Kinetics
-
Drug Loading Efficiency: This is determined by dissolving a known weight of the scaffold in a suitable solvent and quantifying the drug concentration using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Loading Efficiency (%) = (Actual amount of drug in scaffold / Theoretical amount of drug) x 100
-
-
In Vitro Drug Release:
-
Place a known weight of the scaffold in a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Incubate the vials at 37°C with gentle agitation.
-
At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh PBS.
-
Quantify the drug concentration in the collected aliquots using a validated analytical method.
-
Plot the cumulative drug release as a function of time.
-
Mathematical Modeling of Release Kinetics:
The release data can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the drug release mechanism (e.g., diffusion, swelling, or polymer degradation).[17]
Biocompatibility and Cellular Response
Workflow for Assessing Biocompatibility and Cellular Response:
Caption: Workflow for assessing the biocompatibility and cellular response to bioactive scaffolds.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Scaffold Preparation: Sterilize the scaffolds and place them in a 24-well plate.
-
Cell Seeding: Seed a relevant cell type (e.g., fibroblasts, mesenchymal stem cells) onto the scaffolds at a density of 1 x 10^4 cells/well.
-
Incubation: Culture the cells for 1, 3, and 7 days.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to a control group (cells cultured on tissue culture plastic).
Potential Therapeutic Applications and Future Perspectives
Bioactive scaffolds containing 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid hold immense promise for a wide range of applications in regenerative medicine, including:
-
Wound Healing: By modulating the inflammatory phase of wound repair, these scaffolds could promote faster and more organized tissue regeneration, reducing scar formation.
-
Bone and Cartilage Repair: Controlling inflammation is crucial for successful bone and cartilage regeneration. The localized delivery of an anti-inflammatory agent could enhance the efficacy of scaffolds designed for orthopedic applications.
-
Nerve Regeneration: Reducing inflammation in the vicinity of a nerve injury can create a more permissive environment for axonal regrowth.
-
Cardiovascular Tissue Engineering: Bioactive scaffolds could be used to improve the integration and function of engineered vascular grafts.
Future research should focus on:
-
Elucidating the precise mechanism of action of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid and identifying its specific cellular targets.
-
Optimizing the drug loading and release kinetics to achieve a therapeutic effect over a desired timeframe.
-
Evaluating the long-term in vivo performance and biodegradation of these bioactive scaffolds in relevant animal models of disease.
Conclusion
The development of bioactive scaffolds that can actively direct cellular behavior represents a paradigm shift in tissue engineering and regenerative medicine. This technical guide has provided a comprehensive framework for the synthesis, fabrication, and characterization of scaffolds containing the novel pyrimidine derivative, 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid. While further research is needed to fully elucidate the therapeutic potential of this specific molecule, the methodologies and principles outlined herein offer a robust platform for the development of the next generation of smart biomaterials. By integrating the anti-inflammatory and potentially pro-regenerative properties of pyrimidine derivatives with advanced scaffold engineering, we can move closer to the goal of creating truly functional and restorative therapies for a wide range of debilitating conditions.
References
-
Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. PMC. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
Comparative Study on Bioactive Filler/Biopolymer Scaffolds for Potential Application in Supporting Bone Tissue Regeneration. ACS Applied Polymer Materials. [Link]
-
Bio-Membrane-Based Nanofiber Scaffolds: Targeted and Controlled Carriers for Drug Delivery—An Experimental In Vivo Study. MDPI. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
-
Preparation of Porous Scaffolds with Controlled Drug Release for Tissue Engineering. ResearchGate. [Link]
-
Drug Eluting Stent Compounds. StatPearls - NCBI Bookshelf. [Link]
-
Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications. MDPI. [Link]
-
Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. PMC - NIH. [Link]
-
In-Vitro and In-Vivo Biocompatibility Assessment of Free Radical Scavenging Nanocomposite Scaffolds for Bone Tissue Regeneration. PMC. [Link]
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Common approaches of loading drugs into electrospun nanofibers... ResearchGate. [Link]
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Electrospinning method to produce drug-loaded nanofibers for topical/ transdermal drug delivery applications. DergiPark. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
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Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]
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Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]
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4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. MySkinRecipes. [Link]
- SYNTHESIS OF PYRIMIDINE DERIV
-
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
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A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Bull. Korean Chem. Soc.. [Link]
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Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Science Publishing. [Link]
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Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. [Link]
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The Strategic Role of 4-(Methylsulfanyl)pyrimidine-2-carboxylic Acid in Modern Heterocyclic Synthesis
An In-Depth Technical Guide
Abstract: The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Within the vast arsenal of synthetic building blocks, 4-(methylsulfanyl)pyrimidine-2-carboxylic acid emerges as a uniquely versatile and powerful synthon. Its strategic arrangement of functional groups—an electron-deficient aromatic core, a modifiable carboxylic acid "handle," and a readily displaceable methylsulfanyl leaving group—offers a pre-programmed blueprint for the efficient construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals. We will dissect the causality behind its reactivity, demonstrate its utility in nucleophilic aromatic substitution, and showcase its role in the assembly of fused heterocyclic systems of high pharmacological interest.
Introduction: A Synthon of Strategic Importance
The prevalence of the pyrimidine scaffold in FDA-approved drugs, from kinase inhibitors like Imatinib to antiviral agents, underscores its privileged status in drug design.[2][3] The success of any drug discovery campaign, however, relies on the ability to rapidly and efficiently synthesize diverse libraries of analogues to explore the structure-activity relationship (SAR). This necessitates the use of "smart" building blocks that offer multiple points for diversification.
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid is a prime example of such a building block. Its architecture is ingeniously tailored for synthetic utility:
-
The Pyrimidine Core: The two nitrogen atoms at positions 1 and 3 render the ring electron-deficient, priming it for nucleophilic attack.[4]
-
The C2-Carboxylic Acid: This functional group serves as a versatile handle for a wide array of chemical transformations, most notably amide bond formation, a critical linkage in many bioactive molecules. It can also be converted to esters, alcohols, or other functionalities.
-
The C4-Methylsulfanyl Group: This is the key to the molecule's role as a synthetic linchpin. The methylsulfanyl (-SMe) group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[5] Its displacement by a variety of nucleophiles provides the primary route for introducing molecular diversity. The electron-withdrawing character of the pyrimidine ring and the C2-carboxylic acid group further activates the C4 position for this substitution.[6][7]
This guide will illuminate how these features are synergistically exploited to construct complex heterocyclic frameworks.
Synthesis of the Core Scaffold
The efficient synthesis of the starting material is paramount for its widespread application. A robust and scalable route can be adapted from established pyrimidine synthesis protocols, typically involving the condensation of a three-carbon electrophilic unit with an amidine-containing species.
Proposed Synthetic Pathway
The synthesis initiates with the condensation of a suitable 1,3-dicarbonyl equivalent with S-methylisothiourea, a common precursor for introducing the 2-(methylsulfanyl)pyrimidine core.
Caption: Proposed workflow for the synthesis of the target scaffold.
Experimental Protocol: Synthesis of 4-(Methylsulfanyl)pyrimidine-2-carboxylic Acid
Step 1: Cyclocondensation
-
To a solution of sodium ethoxide (2.1 eq) in absolute ethanol (10 vol), add diethyl 2-formylmalonate (1.0 eq) dropwise at 0 °C.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add S-methylisothiourea sulfate (1.0 eq) portion-wise, ensuring the temperature does not exceed 30 °C.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diethyl 2-(methylsulfanyl)pyrimidine-4,6-dicarboxylate.
Step 2: Saponification
-
Dissolve the crude diester from the previous step in a 2 M aqueous solution of sodium hydroxide (4.0 eq).
-
Stir the mixture at 60 °C for 4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to pH ~2.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-(methylsulfanyl)pyrimidine-4,6-dicarboxylic acid.
Step 3: Selective Monodecarboxylation
-
Heat the dicarboxylic acid obtained in Step 2 neat or in a high-boiling solvent (e.g., diphenyl ether) at a temperature sufficient to induce decarboxylation (typically 180-220 °C), carefully monitoring for CO₂ evolution.
-
Continue heating until gas evolution ceases.
-
Cool the reaction mixture and purify the residue by recrystallization or column chromatography to afford the final product, 4-(methylsulfanyl)pyrimidine-2-carboxylic acid.
Scientist's Note: Selective monodecarboxylation is often achievable in pyrimidine systems where one carboxylic acid is positioned ortho to a ring nitrogen, facilitating the process via a zwitterionic intermediate. The precise conditions may require optimization.
Key Reactivity and Synthetic Transformations
The synthetic power of 4-(methylsulfanyl)pyrimidine-2-carboxylic acid lies in its two distinct and orthogonally reactive functional groups.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This is the most significant reaction pathway for this scaffold. The electron-deficient pyrimidine ring dramatically lowers the activation energy for nucleophilic attack, allowing the methylsulfanyl group to be displaced under relatively mild conditions.[4][6][8]
Caption: Mechanism of SNAr at the pyrimidine C4 position.
Scope of Nucleophiles: A wide variety of nucleophiles can be employed, leading to extensive libraries of derivatives.
| Nucleophile Type | Example | Resulting C4-Substituent |
| N-Nucleophiles | Primary/Secondary Amines, Anilines, Hydrazines | -NHR, -NR₂, -NHNH₂ |
| O-Nucleophiles | Alcohols, Phenols (as alkoxides/phenoxides) | -OR, -OAr |
| S-Nucleophiles | Thiols (as thiolates) | -SR |
Experimental Protocol: Representative Amination (SNAr)
-
In a sealed vial, dissolve 4-(methylsulfanyl)pyrimidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as n-butanol or DMF (10 vol).
-
Add the desired amine (1.2-1.5 eq) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Seal the vial and heat the mixture to 80-120 °C for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue via reverse-phase HPLC or recrystallization to yield the desired 4-amino-pyrimidine-2-carboxylic acid derivative.
Scientist's Note: The methylsulfanyl group is often preferred over a halide (e.g., chloro) leaving group. While halides are common, the C-S bond is weaker and the resulting methanethiol is volatile. The reaction often proceeds cleanly with minimal side products.
Transformations of the C2-Carboxylic Acid
The carboxylic acid is an ideal handle for late-stage functionalization, most commonly through amide coupling to introduce new pharmacophores or to modulate physicochemical properties.
Common Transformations:
-
Amide Coupling: Reaction with an amine using standard coupling reagents (e.g., HATU, HOBt/EDC) to form amides.
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents.
-
Reduction: Conversion to a primary alcohol using reducing agents like borane (BH₃).
Experimental Protocol: HATU-Mediated Amide Coupling
-
Dissolve the 4-substituted-pyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (10 vol).
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by LC-MS.
-
Once the starting material is consumed, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
Application in the Synthesis of Fused Heterocyclic Systems
The true synthetic elegance of this building block is revealed when both functional groups are used in sequence to construct more complex, fused ring systems, which are common motifs in kinase inhibitors.
Example: Synthesis of a Pyrido[4,3-d]pyrimidin-5(6H)-one Core This strategy involves an initial SNAr reaction followed by an intramolecular cyclization.
Caption: Workflow for constructing a fused pyridopyrimidinone core.
Protocol: Two-Step Synthesis of a Fused Pyridopyrimidinone
-
SNAr Step: Perform a nucleophilic aromatic substitution on 4-(methylsulfanyl)pyrimidine-2-carboxylic acid with aminoacetaldehyde diethyl acetal using the general SNAr protocol described in Section 3.1. Isolate and purify the resulting intermediate, 4-((2,2-diethoxyethyl)amino)pyrimidine-2-carboxylic acid.
-
Cyclization Step: Dissolve the intermediate from the previous step in a mixture of acetic acid and a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction to 100 °C for 2 hours. The acidic conditions will hydrolyze the acetal to the corresponding aldehyde, which then undergoes an intramolecular Pictet-Spengler-type cyclization onto the pyrimidine ring, followed by dehydration to form the aromatic pyridone ring.
-
Cool the reaction, pour it onto ice, and neutralize with a solid base (e.g., NaHCO₃).
-
Collect the precipitated product by filtration, wash with water, and dry to yield the fused heterocyclic core.
Summary and Future Outlook
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid is far more than a simple chemical reagent; it is a strategic platform for the rapid and efficient generation of molecular complexity. Its predictable reactivity, centered on the SNAr displacement of the methylsulfanyl group and orthogonal modification of the carboxylic acid, provides a reliable and powerful tool for medicinal chemists.
Key Advantages:
-
Dual Functionality: Offers two distinct and versatile reaction sites.
-
Reliable Reactivity: The SNAr reaction is robust and high-yielding with a broad range of nucleophiles.
-
Scaffold Hopping: Enables access to a diverse array of C4-substituted pyrimidines.
-
Fused System Synthesis: Serves as a key precursor for bicyclic heterocycles of high therapeutic relevance.
The continued application of this and structurally related synthons will undoubtedly accelerate the discovery of new therapeutic agents. Future work may focus on developing novel one-pot procedures that leverage both functional groups simultaneously or exploring its utility in solid-phase synthesis for high-throughput library generation.
References
-
American Chemical Society Publications. Reactions of 4-(2-hydroxyethylamino)-2-phenyl-5-pyrimidinecarboxylic acid with acetic anhydride. Syntheses of 8,9-dihydro-6.alpha.-methyl-2-phenyl-5H,6aH-oxazolo[2,3-b]pyrimido[4,5-d][9][10]. [Link]
-
ResearchGate. (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
PubChem. 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid. [Link]
-
PubMed. Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening. [Link]
-
PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Siddesh M. B, et al. SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
ResearchGate. (PDF) Synthesis of some New Fused Pyrimidine Compounds. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Journal of Chemical Health Risks. Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. [Link]
-
Der Pharma Chemica. Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. [Link]
-
MySkinRecipes. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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- 10. researchgate.net [researchgate.net]
The Methylsulfanyl Group in Pyrimidine Scaffolds: Electronic Profiling and Synthetic Utility
Topic: Electronic properties of the methylsulfanyl group in pyrimidine rings Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The methylsulfanyl group (–SMe, also known as methylthio) serves as a unique "chameleon" substituent in pyrimidine chemistry. Unlike its oxygen (–OMe) or nitrogen (–NMe
Electronic Characterization
Hammett Substituent Constants
The electronic influence of the SMe group is defined by a delicate competition between inductive withdrawal (
Table 1: Comparative Hammett Constants for Pyrimidine Substituents
| Substituent | Electronic Nature | ||||
| –SMe | 0.15 | 0.00 | 0.20 | –0.20 | Weak |
| –OMe | 0.12 | –0.27 | 0.29 | –0.56 | Strong |
| –NMe | –0.15 | –0.83 | 0.15 | –0.98 | Strong |
| –SO | 0.60 | 0.72 | 0.53 | 0.19 | Strong |
Note: The
Impact on Pyrimidine Basicity (pKa)
The pyrimidine ring is electron-deficient (
-
Pyrimidine (Unsubstituted): pKa
1.3 -
2-Aminopyrimidine: pKa
3.54 (Strong stabilizes the conjugate acid). -
2-Methoxypyrimidine: pKa
(Strong destabilizes the protonated form more than stabilizes it). -
2-Methylsulfanylpyrimidine: pKa
1.4 (Comparable to unsubstituted pyrimidine).
Mechanistic Insight: The SMe group does not significantly protonate the ring nitrogen compared to the amino group. However, it avoids the drastic base-weakening effect seen with alkoxy groups. This makes SMe-pyrimidines suitable intermediates where maintaining the neutral character of the ring is required during synthesis.
Visualizing Electronic Effects
The following diagram illustrates the opposing vectors of the Inductive (
Figure 1: Vector analysis of Inductive vs. Resonance effects of the SMe group on the pyrimidine scaffold.
Synthetic Reactivity & Protocols
The "Masked" Leaving Group Strategy
The most powerful application of the SMe group is its ability to act as a latent leaving group. The SMe group itself is a poor leaving group in Nucleophilic Aromatic Substitution (
Workflow:
-
Installation: Thiolation of chloropyrimidines (NaSMe) or condensation of thiourea.
-
Functionalization: The SMe group is inert to many Pd-catalyzed couplings and lithiation conditions, allowing modification of other ring positions (e.g., C4/C5).
-
Activation: Oxidation to sulfone (or sulfoxide).[1]
-
Displacement:
with amines, alkoxides, or carbon nucleophiles.
Experimental Protocol: Oxidation of 2-SMe to 2-SO Me
Standard Operating Procedure (SOP) for mCPBA Oxidation:
Reagents:
-
Substrate: 2-(methylsulfanyl)pyrimidine derivative (1.0 equiv)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (2.2 - 2.5 equiv)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Quench: 10% aq. Na
S O and sat. aq. NaHCO
Step-by-Step:
-
Dissolution: Dissolve the substrate in DCM (0.1 M concentration) and cool to 0°C in an ice bath.
-
Addition: Add mCPBA portion-wise over 15 minutes. Caution: Exothermic.
-
Reaction: Allow warming to room temperature (RT). Monitor by TLC/LCMS. Sulfoxide (intermediate) forms first, followed by sulfone. Reaction time: 2–4 hours.
-
Workup:
-
Dilute with DCM.
-
Wash with 1:1 mixture of 10% Na
S O / sat. NaHCO (removes excess oxidant and acid). -
Wash with brine, dry over MgSO
, and concentrate.
-
-
Purification: Sulfones often crystallize upon trituration with ether/hexanes. If not, flash chromatography (EtOAc/Hex) is effective.
Reaction Pathway Diagram
Figure 2: The "Install-Activate-Displace" synthetic cycle for pyrimidine functionalization.
Medicinal Chemistry Implications[1][2][3][4][5][6][7][8]
Lipophilicity (LogP)
The SMe group is significantly more lipophilic than its isosteres. This property is utilized to penetrate the blood-brain barrier (BBB) or to adjust the partition coefficient of a lead compound.
-
(Hansch Constant):
-
–SMe: +0.61 to +1.04 (Lipophilic)
-
–OMe: –0.02 (Neutral/Hydrophilic)
-
–NHMe: –0.47 (Hydrophilic)
-
Metabolic Liabilities
While SMe provides lipophilicity, it is a "metabolic soft spot."
-
S-Oxidation: Catalyzed by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP3A4, CYP1A2). This converts the lipophilic SMe into the polar Sulfoxide (SOMe) and Sulfone (SO
Me), drastically altering pharmacokinetics (PK) and solubility. -
Toxicity Risks: In rare cases, metabolic activation can lead to reactive intermediates, though the sulfone itself is generally stable and excreted.
-
Design Strategy: If S-oxidation is too rapid in vivo, medicinal chemists often replace –SMe with –OCF
or –SCF (Hansch ) to block metabolism while maintaining lipophilicity.
References
-
Journal of the Chemical Society C. (1970). Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
-
Bioconjugate Chemistry. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Retrieved from [Link]
-
Organic Process Research & Development. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Retrieved from [Link]
-
ChemRxiv. (2024). A New Reagent to Access Methyl Sulfones. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Efficiency Amide Coupling Reactions Using 4-(Methylsulfanyl)pyrimidine-2-carboxylic Acid
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid in amide coupling reactions. Pyrimidine-2-carboxamides are significant structural motifs in modern drug discovery, and mastering their synthesis is crucial.[1][2][3] This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering a comparative analysis of common coupling reagents, detailed and robust experimental protocols, and a thorough troubleshooting guide. The protocols are designed to be self-validating, emphasizing scientific integrity and reproducibility.
Foundational Principles: Reagents and Rationale
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4][5] Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" species that is susceptible to nucleophilic attack by the amine.[6][7]
Profile of the Core Reagent: 4-(Methylsulfanyl)pyrimidine-2-carboxylic Acid
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid is a heterocyclic building block of increasing importance in medicinal chemistry.[3][8] Its key structural features dictate its reactivity:
-
Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can influence the acidity of the carboxylic proton and the reactivity of the activated intermediate.
-
Carboxylic Acid at C2: This is the primary site of reaction for amide coupling.
-
Methylsulfanyl Group at C4: This group can potentially undergo oxidation under harsh conditions, although it is generally stable under standard coupling protocols. It also influences the electronic properties and solubility of the molecule.
A Comparative Guide to Coupling Reagents
The choice of coupling reagent is critical for achieving high yield, minimizing side reactions, and ensuring the preservation of chiral centers if present.[6] Below is a comparison of two highly effective reagent systems for coupling with 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid.
| Reagent System | Mechanism Type | Advantages | Disadvantages |
| HATU / Base | Uronium/Aminium Salt | High efficiency, fast reaction times, low racemization, byproducts are water-soluble.[9][10] | Higher cost, sensitive to moisture. |
| EDC / HOBt / Base | Carbodiimide | Cost-effective, byproducts are generally water-soluble, widely used and well-understood.[11][12][13] | Can be slower than HATU, potential for side reactions without HOBt.[11] |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a third-generation uronium salt that activates carboxylic acids by forming a highly reactive O-acyl(tetramethyl)isouronium salt, which then rapidly converts to an OAt-activated ester.[9][10][14] This species readily undergoes nucleophilic attack by the amine.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide. It reacts with the carboxylic acid to form an O-acylisourea intermediate.[11][12] This intermediate is prone to rearrangement. The addition of HOBt (1-Hydroxybenzotriazole) traps the O-acylisourea to form a more stable and reactive HOBt-ester, which then efficiently acylates the amine.[11][15]
Experimental Protocols and Methodologies
General Considerations for Robust Synthesis
-
Reagent Quality: Use high-purity starting materials. 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid should be dry.
-
Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are recommended to prevent hydrolysis of activated intermediates.
-
Atmosphere: While not always strictly necessary for these couplings, performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent side reactions with atmospheric moisture and oxygen, especially on a small scale or with sensitive substrates.
-
Base: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial. It neutralizes the generated acids (e.g., hexafluorophosphoric acid from HATU) and the carboxylic acid proton without competing as a nucleophile.[10]
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended for challenging substrates, acid-sensitive amines, or when reaction speed and high yield are paramount.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the desired amine (1.1 equiv), followed by HATU (1.1 equiv).
-
Rationale: Using a slight excess of the amine and coupling reagent ensures the complete consumption of the limiting carboxylic acid.
-
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 equiv).
-
Rationale: The reaction is often exothermic. Initial cooling helps control the reaction rate and minimize potential side reactions. DIPEA neutralizes the proton from the carboxylic acid and the acidic byproduct from HATU.[10]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up & Purification: See Section 2.4.
Protocol 2: Cost-Effective Coupling with EDC/HOBt
This classic method is reliable and suitable for a wide range of primary and secondary amines.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask, add 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add EDC hydrochloride (1.2 equiv) to the solution.
-
Rationale: EDC is typically added last to initiate the activation of the carboxylic acid in the presence of all other components.
-
-
Base Addition: Add DIPEA or TEA (3.0 equiv) and stir the reaction at room temperature.
-
Reaction: Monitor the reaction progress by TLC or LC-MS. These reactions may require longer times, typically from 4 to 24 hours.
-
Work-up & Purification: See Section 2.4.
Standard Work-up and Purification Strategy
The goal of the work-up is to remove water-soluble byproducts from the coupling reagents and any remaining base.
-
Quench & Dilute: Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or DCM.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
A mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base (DIPEA/TEA).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid and HOBt.
-
Brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude amide can be purified by one of the following methods:
Visualization of Key Processes
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Water in the reaction solvent.4. Poor quality starting materials. | 1. Use fresh, high-quality coupling reagents.2. Ensure adequate equivalents of base (2.5-3.0 equiv).3. Use anhydrous solvents.4. Verify purity of acid and amine. |
| Multiple Byproducts | 1. For EDC coupling, O-acylisourea rearrangement.2. Amine is a poor nucleophile.3. Reaction temperature too high. | 1. Ensure HOBt is used with EDC.2. Switch to the more reactive HATU reagent.3. Run the reaction at 0 °C to room temperature. |
| Unreacted Starting Material | 1. Reaction time too short.2. Insufficient equivalents of coupling reagent or amine. | 1. Monitor reaction by TLC/LC-MS until completion.2. Use a slight excess (1.1-1.2 equiv) of the non-limiting reagents. |
| Difficulty in Purification | 1. Byproducts from coupling reagents are not fully removed during work-up.2. Product is highly polar. | 1. Perform all aqueous washes thoroughly.2. For EDC byproducts, an acid wash is key. For HATU, most byproducts are water-soluble.3. Consider reversed-phase chromatography for very polar amides.[16] |
References
-
Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity. PubMed. Available at: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]
-
How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]
- Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]
-
What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Looking for some advice for purification of diamide. Reddit. Available at: [Link]
-
EDC-HOBt Amide coupling workup help. Reddit. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. ResearchGate. Available at: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. Available at: [Link]
-
4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. MySkinRecipes. Available at: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
4-Chloro-2-(methylthio)-5-pyrimidinecarboxylic acid. PubChem. Available at: [Link]
-
Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. Available at: [Link]
-
Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]
- 4. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 5. Research Portal [ujcontent.uj.ac.za]
- 6. hepatochem.com [hepatochem.com]
- 7. Lab Reporter [fishersci.co.uk]
- 8. chemimpex.com [chemimpex.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. d-nb.info [d-nb.info]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. peptide.com [peptide.com]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: Strategic Nucleophilic Substitution at C4 of Pyrimidine-2-Carboxylic Acids
Executive Summary & Strategic Rationale
The pyrimidine-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors and metabolic modulators. Functionalization at the C4 position via Nucleophilic Aromatic Substitution (
However, this reaction presents a specific "electronic trap" often overlooked by junior chemists: The State of the C2-Carboxylate.
-
The Challenge: Attempting
directly on the free carboxylic acid (4-chloropyrimidine-2-carboxylic acid) is frequently low-yielding. The ionization of the carboxylic acid to a carboxylate anion ( ) under basic conditions donates electron density into the pyrimidine ring (+I effect, electrostatic repulsion), significantly deactivating the C4 position toward nucleophilic attack. -
The Solution: The "Ester-First" strategy. Masking the acid as a methyl or ethyl ester converts the C2 substituent into a strong electron-withdrawing group (EWG), dramatically accelerating the reaction and suppressing side reactions.
This guide details the optimized protocol for the Ester-First route, ensuring high yields, reproducibility, and scalability.
Mechanistic Insight
The reaction proceeds via a classical addition-elimination mechanism (
Electronic Activation
-
C4 Electrophilicity: The C4 position is inherently electrophilic due to the withdrawing effect of N3.
-
C2 Influence:
-
Ester (COOMe): Strong EWG. Lowers the LUMO energy of the ring, stabilizing the anionic Meisenheimer intermediate. (Preferred)
-
Carboxylate (COO-): Electron-rich. Destabilizes the intermediate, requiring harsh forcing conditions (high heat, microwave) that often degrade the pyrimidine ring.
-
Pathway Visualization
The following diagram illustrates the decision matrix and mechanistic flow.
Caption: Figure 1. Strategic workflow comparing the direct acid route (risky) vs. the ester protection route (robust).
Experimental Protocols
Protocol A: Synthesis of Methyl 4-chloropyrimidine-2-carboxylate (Precursor)
If the ester is not purchased commercially, it must be synthesized from the acid or hydroxy-acid.
Reagents: 4-Hydroxypyrimidine-2-carboxylic acid (or the chloro-acid), Methanol (anhydrous), Thionyl Chloride (
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (
). -
Addition: Charge the flask with 4-Hydroxypyrimidine-2-carboxylic acid (10.0 mmol). Add anhydrous Methanol (50 mL).
-
Activation: Cool to
in an ice bath. Dropwise add (3.0 equiv, 30.0 mmol) over 15 minutes. Caution: Exothermic gas evolution. -
Reaction: Remove ice bath. Heat to reflux (
) for 4–6 hours. Monitor by LC-MS (Target mass: M+1 = 173/175 for chloro-ester).-
Note: If starting from the hydroxy acid,
often achieves both chlorination at C4 and esterification at C2 simultaneously. If conversion is incomplete, add (5 equiv) and reflux.
-
-
Workup: Concentrate in vacuo. Redissolve residue in DCM. Wash with saturated
(cold) and Brine. Dry over .[1] -
Yield: Expect 85–95% as a white/off-white solid.
Protocol B: Displacement with Amines (The Core Reaction)
Substrate: Methyl 4-chloropyrimidine-2-carboxylate. Nucleophile: Primary or Secondary Amine (1.1 equiv).
| Parameter | Condition | Rationale |
| Solvent | THF, DMF, or Acetonitrile | Aprotic polar solvents promote |
| Base | DIPEA (Hunig's Base) or | Scavenges HCl generated during substitution. |
| Temperature | The ester activates C4 sufficiently that heat is rarely needed. | |
| Concentration | 0.2 M | Standard concentration to balance kinetics and solubility. |
Step-by-Step:
-
Dissolution: In a vial, dissolve Methyl 4-chloropyrimidine-2-carboxylate (1.0 equiv) in anhydrous THF (0.2 M).
-
Base Addition: Add DIPEA (2.5 equiv). Stir at
for 5 minutes. -
Nucleophile Addition: Add the amine (1.1 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Check TLC (Hexane:EtOAc) or LC-MS. The starting material (Cl-pyrimidine) should disappear rapidly.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with Water (x2) and Brine (x1).
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Flash chromatography (typically 0-50% EtOAc in Hexanes).
Protocol C: Hydrolysis (Deprotection)
To recover the carboxylic acid pharmacophore.[2]
-
Dissolution: Dissolve the
product (Ester) in THF:Water (3:1 ratio). -
Reagent: Add LiOH
(2.0 equiv). -
Reaction: Stir at RT for 1–2 hours. Monitor for disappearance of the methyl ester peak.
-
Workup (Critical):
-
The product is now a carboxylate salt (water-soluble).
-
Carefully acidify to pH 3–4 using 1N HCl. The free acid often precipitates.
-
Filter the solid.[3] If no precipitate, extract the acidic aqueous phase with EtOAc or n-Butanol.
-
Troubleshooting & Optimization
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Substrate is the Free Acid (COO-). | Stop. Esterify the material first (Protocol A). |
| Hydrolysis of Cl (Product is OH) | Wet solvent or Hydroxide base used. | Use anhydrous THF/DMF. Use non-nucleophilic bases (DIPEA, Carbonates). |
| Transesterification | Reaction run in MeOH/EtOH. | Use THF or DMF. If alcohol is required, use the alcohol matching the ester (e.g., MeOH for Methyl ester). |
| Regioselectivity Issues | N/A for this scaffold. | C2 is blocked by the carboxylate. C6 is typically H. C4 is the only reactive electrophilic site. |
Reaction Setup Diagram
The following graph visualizes the physical setup and critical control points.
Caption: Figure 2. Operational workflow for the SNAr reaction.
References
- Brown, D. J.The Pyrimidines. Wiley-Interscience, 2009.
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
Barvian, N. et al. "Synthesis and structure-activity relationships of 2-amino-4-substituted pyrimidines as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2000 , 10(24), 2719-2722.
- Underwood, T. et al. "4-Amino-pyrimidine-2-carboxylic acid derivatives as potent inhibitors." Journal of Medicinal Chemistry, 2014.
-
BenchChem Technical Support. "Optimization of 4-Chloropyrimidine Substitution Reactions." BenchChem Application Notes, 2025 .
Sources
Application Note: One-Pot Synthesis and Utilization of 4-(Methylsulfanyl)pyrimidine-2-carboxylic Acid
Introduction & Strategic Significance
The pyrimidine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core motif in kinase inhibitors, antiviral agents, and herbicides. However, the specific isomer 4-(methylsulfanyl)pyrimidine-2-carboxylic acid (also known as 4-methylthio-pyrimidine-2-carboxylic acid) presents a unique synthetic challenge. Unlike its 4-carboxylic acid counterparts, the 2-carboxylic acid moiety is prone to decarboxylation under harsh conditions, requiring precise thermal and pH control.
The 4-methylsulfanyl group (-SMe) is not merely a substituent but a strategic "masked" electrophile. It is stable under basic hydrolysis conditions (allowing ester/nitrile conversion to acid) but can be activated via oxidation to a sulfone (-SO₂Me) or sulfoxide (-SOMe) for subsequent nucleophilic aromatic substitution (
This guide details a robust one-pot synthesis of 4-(methylsulfanyl)pyrimidine-2-carboxylic acid from 4-chloropyrimidine precursors, followed by a protocol for its downstream utilization in library generation.
Chemical Strategy & Retrosynthesis
The most reliable route to the target molecule avoids the unstable 2-carboxy intermediate until the final step. We utilize Methyl 4-chloropyrimidine-2-carboxylate (CAS 811450-17-6) or 4-chloropyrimidine-2-carbonitrile as the starting material.
Mechanism of Action[1][2][3][4][5]
-
Stage 1 (
): The electron-deficient pyrimidine ring, activated by the 2-ester/nitrile and ring nitrogens, undergoes facile nucleophilic displacement of the 4-chloro group by the thiomethoxide anion ( ). -
Stage 2 (Hydrolysis): In the same reaction vessel, base-mediated hydrolysis converts the ester/nitrile to the carboxylate.
-
Stage 3 (Protonation): Controlled acidification yields the free acid.
Visual Workflow
Figure 1: One-pot cascade for the synthesis of 4-(methylsulfanyl)pyrimidine-2-carboxylic acid.
Protocol 1: One-Pot Synthesis from Methyl 4-chloropyrimidine-2-carboxylate
This protocol minimizes solvent waste and avoids the isolation of the intermediate ester, which can be sensitive to hydrolysis during purification.
Materials
-
Precursor: Methyl 4-chloropyrimidine-2-carboxylate (1.0 eq)
-
Nucleophile: Sodium thiomethoxide (NaSMe) (1.1 eq) - Note: Use dry powder or 21% aq. solution.
-
Base: Sodium Hydroxide (NaOH) (2.0 eq, 1M solution)
-
Solvent: Tetrahydrofuran (THF) / Water mixture.
Step-by-Step Methodology
-
Preparation (
min):-
Dissolve Methyl 4-chloropyrimidine-2-carboxylate (10 mmol, 1.72 g) in THF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents side reactions at the 2-position ester.
-
-
Displacement (
min):-
Add NaSMe (11 mmol, 0.77 g) portion-wise (or dropwise if liquid) over 10 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 45 minutes.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting chloride should be consumed, forming the less polar thioether ester.
-
-
Hydrolysis (
min):-
Directly add 1M NaOH (20 mL, 20 mmol) to the reaction mixture.
-
Stir vigorously at RT for 1 hour. Note: Do not heat above 40°C to avoid decarboxylation.
-
Checkpoint: LC-MS should show the disappearance of the ester (M+H ~185) and appearance of the acid (M+H ~171).
-
-
Workup & Isolation:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Cool the remaining aqueous solution to 0°C.
-
Acidify carefully with 1M HCl to pH 3–4 . Caution: CO₂ evolution may occur if carbonate byproducts are present.
-
The product will precipitate as a white/off-white solid. Filter, wash with cold water (2 x 5 mL), and dry under vacuum.
-
Yield & Characterization[6]
-
Expected Yield: 75–85%
-
Appearance: White crystalline solid.
-
Stability: Store at -20°C. 2-Carboxylic acids can slowly decarboxylate at RT over months.
Protocol 2: Downstream One-Pot Functionalization
This advanced protocol demonstrates the utility of the synthesized acid. It involves an Oxidation-Displacement-Amidation sequence, converting the 4-SMe group into a 4-amino derivative while coupling the 2-COOH.
Reaction Logic
The 4-SMe group is relatively inert to nucleophiles. To substitute it, we must oxidize it to the sulfone (4-SO₂Me) or sulfoxide (4-SOMe), which are excellent leaving groups.
Figure 2: Activation of the SMe group for library generation.
Methodology
-
Oxidation:
-
Dissolve 4-(methylsulfanyl)pyrimidine-2-carboxylic acid (1.0 eq) in Methanol/Water (1:1).
-
Add Oxone® (Potassium peroxymonosulfate) (1.5 eq) at 0°C. Stir for 2 hours.
-
Result: Formation of the 4-sulfone species.
-
-
Displacement (
): -
Isolation:
-
Acidify to precipitate the 4-amino-substituted pyrimidine-2-carboxylic acid.
-
Critical Parameters & Troubleshooting
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Keep Hydrolysis < 40°C | Pyrimidine-2-carboxylic acids are thermally unstable and prone to decarboxylation to form the 2-H pyrimidine. |
| pH Control | Acidify to pH 3-4, not pH 1 | Strongly acidic conditions can protonate the ring nitrogens, altering solubility and potentially catalyzing decarboxylation. |
| Solvent | THF/Water or DMF | DMF is excellent for the |
| Stoichiometry | 1.1 eq NaSMe | Excess thiomethoxide can lead to bis-addition if 2,4-dichloropyrimidine was the precursor, but with the 2-ester, 1.1 eq is safe. |
References
- General Pyrimidine Synthesis: Title: "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Relevance: Foundational text on Pinner synthesis and nucleophilic substitution in diazines. Source: Eicher, T., & Hauptmann, S. (2003). Wiley-VCH.
-
Reactivity of 2-Substituted Pyrimidines
-
Regioselectivity in Pyrimidines
- Title: "Dichotomy in Regioselectivity of Reactions with 2-MeSO2-4-Chloropyrimidine."
- Source: WuXi AppTec, QM Magic Class, Chapter 48.
-
URL:[Link]
- Note: Provides quantum mechanical insight into why nucleophiles
-
Synthesis of 2-Cyanopyrimidines (Precursors)
Sources
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. nih.gov [nih.gov]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. biopolymers.org.ua [biopolymers.org.ua]
- 7. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing oxidation of methylsulfanyl group during reaction workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, field-proven insights into a common challenge in organic synthesis: the unwanted oxidation of methylsulfanyl (-SCH₃) groups during reaction workup. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying chemical logic to troubleshoot and prevent this side reaction effectively.
The sulfur atom in a methylsulfanyl group (a thioether) is nucleophilic and susceptible to oxidation, primarily converting to the corresponding sulfoxide (-SOCH₃) and, under more forcing conditions, to the sulfone (-SO₂CH₃). This transformation can derail a synthetic route, leading to reduced yields, purification challenges, and undesired byproducts. This guide provides a structured approach to diagnosing and solving this issue.
Troubleshooting Guide
This section addresses specific problems you might be facing in the lab. The answers are designed to help you identify the root cause of the oxidation and take immediate corrective action.
Q1: I isolated my product, but NMR/Mass Spec analysis shows a significant amount of the corresponding sulfoxide. What likely caused this?
A: The presence of sulfoxide strongly suggests your compound was exposed to an oxidizing agent after the primary reaction was complete. The most common culprits during workup are residual oxidants from the reaction, dissolved atmospheric oxygen, or peroxides that may have formed in your solvents.
The Chemical Causality:
Thioethers are readily oxidized by a variety of agents.[1] The oxidation to sulfoxide is the first and often fastest step.[2][3] Common oxidizing species you may have encountered include:
-
Residual Reagents: If your primary reaction used an oxidant (e.g., hydrogen peroxide, m-CPBA, ozone, permanganate), incomplete quenching is the most probable cause.[1][4][5]
-
Atmospheric Oxygen: In the presence of heat, light, or trace metal impurities, dissolved molecular oxygen (O₂) can initiate autoxidation, a free-radical chain process.[6][7] Substrates with electron-rich aromatic rings or other sensitive functional groups are particularly prone to this.[7]
-
Solvent-Derived Peroxides: Ethers (like THF, diethyl ether) and other solvents are notorious for forming explosive hydroperoxides upon storage in the presence of air and light.[6] These peroxides are potent oxidants for thioethers.[8][9]
To confirm the source, review your reaction and workup procedure. Did you use an oxidant? Was the workup performed open to the air? Were your solvents tested for peroxides? Answering these questions will point to the most effective solution.
Q2: I also see a smaller amount of the sulfone byproduct. Does this change the diagnosis?
A: Yes, the presence of the sulfone (-SO₂CH₃) indicates either a more powerful oxidizing agent was present or the exposure was prolonged or occurred at elevated temperatures.
The Chemical Causality:
The oxidation of a sulfoxide to a sulfone is a subsequent step that generally requires more forcing conditions or a stronger oxidant than the initial oxidation of the thioether.[1][10]
-
Strong Oxidants: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) can directly oxidize thioethers to sulfones.[5][11]
-
Excess Peroxide: A significant excess of hydrogen peroxide (H₂O₂) or peroxyacids can also drive the reaction past the sulfoxide stage.[10][12]
-
Reaction Kinetics: Some oxidants, like hypochlorite, can oxidize thioethers to sulfoxides in seconds and then to sulfones in minutes under the right conditions.[8]
The presence of sulfone is a critical clue that your preventative measures need to be more rigorous. You are not just dealing with trace oxygen, but likely a more potent chemical oxidant.
Diagram: Oxidation Pathway of a Methylsulfanyl Group This diagram illustrates the sequential oxidation of a thioether to a sulfoxide and then to a sulfone, highlighting the increase in the oxidation state of the sulfur atom.
Caption: Sequential oxidation of the methylsulfanyl group.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions, focusing on proactive strategies and best practices to prevent oxidation from the outset.
Q3: What are the primary strategies to prevent oxidation during workup?
A: A robust strategy involves a multi-layered defense that addresses all potential sources of oxidation. This can be broken down into three core tactics: Quenching , Inerting , and Scavenging .
| Strategy | Principle | When to Use | Key Reagents/Techniques |
| Quenching | Chemically destroy any residual oxidizing agents from the reaction before extraction. | Always when an oxidant was used in the reaction. | Sodium sulfite (Na₂SO₃), Sodium thiosulfate (Na₂S₂O₃), Sodium bisulfite (NaHSO₃).[4] |
| Inerting | Physically remove and exclude atmospheric oxygen from the reaction and workup environment. | For any oxygen-sensitive compound, especially during heated or prolonged workups.[7] | Degassed solvents, Nitrogen/Argon atmosphere, Schlenk techniques.[13][14] |
| Scavenging | Add an antioxidant to the workup solvents to intercept and neutralize reactive oxygen species (ROS) or free radicals as they form. | As an extra layer of protection for highly sensitive substrates or when autoxidation is suspected. | Butylated hydroxytoluene (BHT), Vitamin E analogs.[6][[“]][16] |
Q4: How do I choose the right quenching agent for my reaction?
A: The choice of quenching agent depends on the oxidant used and the pH of your reaction mixture.
-
For Peroxides (H₂O₂, m-CPBA): A saturated aqueous solution of sodium sulfite (Na₂SO₃) is an excellent and common choice.[17][18] It is a mild reducing agent that reacts quickly with peroxides to form sodium sulfate.[17] The reaction is: Na₂SO₃ + H₂O₂ → Na₂SO₄ + H₂O.[17]
-
For Halogen-Based Oxidants (e.g., NCS, NBS): Sodium thiosulfate (Na₂S₂O₃) is generally preferred. It effectively reduces halogens and hypohalites.
-
For Metal-Based Oxidants (e.g., KMnO₄, CrO₃): Quenching these can be more complex. Isopropanol is often used to quench Cr(VI) reagents.[19] For permanganate, sodium bisulfite or sodium thiosulfate can be effective, but the choice may be pH-dependent.[20]
Important Consideration: Always add the quenching agent slowly and, if necessary, with cooling. These quenching reactions can be highly exothermic.
Q5: What is solvent degassing and when is it necessary?
A: Degassing is the process of removing dissolved gases, primarily oxygen, from a solvent.[21] It is absolutely critical for reactions and workups involving compounds sensitive to air or those prone to autoxidation.[7][22] Even if your reaction was run under argon, using aerated solvents for the workup can undo all your precautions.
There are several methods, each with varying levels of effectiveness:
| Degassing Method | Description | Efficiency | Best For |
| Freeze-Pump-Thaw | The solvent is frozen (liquid N₂), a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is repeated 3-5 times.[7][13] | Most Effective | Highly air-sensitive applications; preparing solvents for long-term storage under inert gas. |
| Gas Sparging (Bubbling) | An inert gas (N₂ or Ar) is bubbled through the solvent for an extended period (e.g., 30-60 minutes) to displace the dissolved oxygen.[14][21] | Moderately Effective | Quickly preparing large volumes of solvent for immediate use in less sensitive applications. |
| Sonication Under Vacuum | The solvent is sonicated under a light vacuum. The ultrasonic waves facilitate the formation and removal of gas bubbles.[7][13] | Moderately Effective | Quick degassing for applications like HPLC or moderately sensitive reactions. |
Q6: Can I add an antioxidant as a preventative measure?
A: Yes, for particularly sensitive substrates, adding a radical scavenger to your extraction solvent can be a powerful protective measure.
Butylated hydroxytoluene (BHT) is a widely used and effective radical scavenger.[6] It is a hindered phenol that acts as a chain-breaking antioxidant.[[“]] It functions by donating a hydrogen atom to a peroxy radical (ROO•), which is a key intermediate in autoxidation, thereby terminating the radical chain reaction.[6][[“]]
-
How to Use: Add a very small amount (e.g., a few crystals, ~50-100 ppm) to your organic solvent (e.g., ethyl acetate, DCM) before starting the aqueous extraction.
-
Advantage: BHT is lipophilic and will remain in the organic phase.[6] It is also relatively non-polar and can often be easily separated from more polar products by column chromatography.
-
Mechanism: RO₂• + BHT-OH → ROOH + BHT-O• (stabilized radical).[6]
Diagram: Decision Workflow for Preventing Oxidation This flowchart guides the user through a logical sequence of questions to determine the appropriate preventative strategy.
Caption: Decision tree for selecting an anti-oxidation strategy.
Detailed Experimental Protocols
Here are step-by-step methodologies for the key techniques discussed. Adherence to these protocols will significantly improve the reproducibility and success of your experiments.
Protocol 1: Quenching Residual Peroxides with Sodium Sulfite
This protocol describes the standard procedure for neutralizing residual hydrogen peroxide or peroxyacids before extraction.
Materials:
-
Reaction mixture containing your methylsulfanyl compound.
-
Saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Separatory funnel.
-
Organic extraction solvent (e.g., Ethyl Acetate, DCM).
-
Ice bath.
Procedure:
-
Cool the Reaction: Place the flask containing your completed reaction mixture into an ice bath and cool to 0-5 °C. This is crucial as the quenching reaction can be exothermic.
-
Initiate Quench: Slowly add the saturated Na₂SO₃ solution dropwise with vigorous stirring. Monitor for any temperature increase or gas evolution.
-
Test for Peroxides (Optional but Recommended): To ensure the quench is complete, you can use peroxide test strips. Take a small drop of the reaction mixture (after quenching) and spot it onto the strip. A lack of color change indicates all peroxides have been consumed.
-
Proceed to Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Add your organic extraction solvent and proceed with the standard aqueous workup.[23]
Protocol 2: Degassing Solvents via Freeze-Pump-Thaw
This is the most rigorous method for removing dissolved oxygen from solvents.[7][13]
Materials:
-
Solvent to be degassed.
-
Schlenk flask appropriately sized for the solvent volume.
-
High-vacuum line (Schlenk line).
-
Liquid nitrogen (N₂).
-
Dewar flask.
Procedure:
-
Prepare the Flask: Pour the solvent into the Schlenk flask. Do not fill more than halfway to allow for expansion upon freezing.
-
Freeze: Place the flask in a dewar containing liquid nitrogen. Swirl the flask gently to freeze the solvent in a thin layer around the inner walls, which speeds up both freezing and thawing. Wait until the solvent is completely solid.
-
Pump: With the solvent still frozen, open the stopcock on the Schlenk flask to the vacuum line. Evacuate for 3-5 minutes. You are removing the air from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released into the now-evacuated headspace.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles). For extremely sensitive applications, five cycles may be warranted.
-
Backfill: After the final cycle, backfill the Schlenk flask with an inert gas (Argon or Nitrogen) before use. The degassed solvent can be stored under this inert atmosphere for 1-2 days.[13]
Protocol 3: Aqueous Workup Under an Inert Atmosphere
This protocol combines the principles of inerting and quenching for maximum protection.
Materials:
-
Reaction setup under an inert atmosphere (e.g., Schlenk flask with a nitrogen balloon).
-
Degassed solvents (both quenching solution and organic extraction solvent), transferred to sealed syringes or cannulation apparatus.
-
Separatory funnel with a sidearm for inert gas connection.
Procedure:
-
Maintain Inert Atmosphere: Ensure your reaction flask remains under a positive pressure of inert gas (e.g., from a balloon or manifold).
-
Cannula Transfer: If quenching is required, use a cannula or a syringe to slowly transfer the degassed quenching solution into your reaction flask while it is still under the inert atmosphere and cooling in an ice bath.
-
Transfer to Separatory Funnel: Purge the separatory funnel with inert gas. Transfer the quenched reaction mixture to the funnel via cannula.
-
Extraction: Add the degassed organic solvent to the separatory funnel via cannula or syringe. Stopper the funnel and shake, venting frequently (into the inert gas line, not open air).
-
Separate Layers: Allow the layers to separate. Drain the aqueous layer. The organic layer containing your product has been protected from atmospheric oxygen throughout the entire process. Proceed with drying (e.g., over anhydrous Na₂SO₄) and solvent evaporation.
References
-
Long, M. J. C., de Legórburu, M. R., & Chang, C. J. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(7), 1854–1857. [Link]
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Smeets, P. J., Sels, B. F., & Jacobs, P. A. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of the Chemical Society, Perkin Transactions 2, (3), 441–446. [Link]
-
Smeets, P. J., Sels, B. F., & Jacobs, P. A. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of the Chemical Society, Perkin Transactions 2, (3), 441–446. [Link]
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Tintoll. (n.d.). Thioether Antioxidant. Retrieved from [Link]
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Ferrer, S., et al. (2012). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. PLoS ONE, 7(3), e33328. [Link]
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ChemTalk. (2025, January 2). Common Oxidizing Agents and Reducing Agents. LabXchange. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Reagent Guides. [Link]
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Amfine. (n.d.). Thioethers | Antioxidant Synergists for Plastics. Retrieved from [Link]
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Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]
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Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
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University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs. [Link]
-
Shutilov, A. A., et al. (2022). Alkene Epoxidation and Thioether Oxidation with Hydrogen Peroxide Catalyzed by Mesoporous Zirconium-Silicates. Molecules, 27(13), 4296. [Link]
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Wikipedia. (n.d.). Oxidizing agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the oxidation of thioethers to the corresponding sulfone and sulfoxide. Retrieved from [Link]
-
Long, M. J. C., de Legórburu, M. R., & Chang, C. J. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(7), 1854–1857. [Link]
-
Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]
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Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action? Retrieved from [Link]
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Wikipedia. (n.d.). Degassing. Retrieved from [Link]
-
Study.com. (n.d.). Oxidizing Agent | Definition, Applications & Examples. Retrieved from [Link]
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Chem Help ASAP. (2022, May 30). organic chemistry review - common oxidizing agents [Video]. YouTube. [Link]
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Wang, L., et al. (2016). Comparing the suitability of sodium hyposulfite, hydroxylamine hydrochloride and sodium sulfite as the quenching agents for permanganate oxidation. RSC Advances, 6(82), 78531–78538. [Link]
-
An, T., et al. (2021). The optimal method for peroxydisulfate quenching: A comparison of commonly used reductants. Chemosphere, 263, 128038. [Link]
-
ResearchGate. (n.d.). Scavenge and production of reactive oxygen species (ROS). Retrieved from [Link]
-
ResearchGate. (2021). Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations. International Journal of Chemical Kinetics, 54(17). [Link]
-
IHE Delft. (n.d.). Disinfectant demand of sulfur based hydrogen peroxide quenching intermediates after ultraviolet advanced oxidation of drinking water. Retrieved from [Link]
-
EBSCO. (n.d.). Oxidizing Agents. Research Starters. [Link]
-
DOI. (2021). Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations. [Link]
-
IHE Delft. (n.d.). Appendix C: Quenching of residual hydrogen peroxide with sodium sulphite (Na2SO3). Retrieved from [Link]
-
Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 189–195. [Link]
-
Wikipedia. (n.d.). Sodium sulfite. Retrieved from [Link]
-
Nefedova, N. V., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3205. [Link]
-
Lushchak, V. I. (2014). The role of thiols in antioxidant systems. Journal of Amino Acids, 2014, 743538. [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
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Liu, Z., et al. (2023). Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy. Journal of Nanobiotechnology, 21(1), 447. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]
-
Kumar, A., & Maddess, M. L. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering, 6(7), 8492–8497. [Link]
-
Frontiers. (n.d.). Reactive oxygen species (ROS) and response of antioxidants as ROS-scavengers during environmental stress in plants. Retrieved from [Link]
-
Endocrine. (n.d.). The protective role of nutritional antioxidants against oxidative stress in thyroid disorders. Retrieved from [Link]
-
Sharifi-Rad, M., et al. (2017). Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. Journal of Cellular and Molecular Medicine, 21(9), 1833–1849. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
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Technical Support Center: Troubleshooting Solubility of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid in Organic Solvents
Prepared by: Senior Application Scientist, Chemical Synthesis Division Last Updated: February 18, 2026
Welcome to the technical support center for 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this important synthetic intermediate. As a molecule with diverse functional groups, its behavior in solution can be complex. This document provides in-depth, field-proven insights and practical troubleshooting protocols to ensure its successful application in your research.
Understanding the Molecule: A Structural Perspective on Solubility
Before troubleshooting, it is crucial to understand the chemical nature of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid. Its solubility is governed by the interplay of three key structural features:
-
Pyrimidine Ring: This nitrogen-containing heterocycle is polar and can act as a hydrogen bond acceptor.
-
Carboxylic Acid Group (-COOH): This is a highly polar group, capable of acting as both a strong hydrogen bond donor and acceptor. Its acidic nature means it can be ionized to its carboxylate form, drastically altering its solubility.
-
Methylsulfanyl Group (-SCH₃): This thioether group adds a degree of lipophilicity and is a weak Lewis base.
This combination of a polar, hydrogen-bonding core with an acidic functional group suggests a preference for polar organic solvents, particularly those that are aprotic or protic and can engage in hydrogen bonding.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common solubility issues encountered in the laboratory in a direct question-and-answer format.
Q1: What are the recommended starting solvents for dissolving 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid?
Answer: Based on its structure and data from closely related analogs, the most promising starting points are polar aprotic solvents. These solvents can effectively solvate the polar pyrimidine ring and the carboxylic acid group without the risk of deprotonation that can occur in more basic solvents.
We recommend beginning with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . While specific data for the target compound is not published, solubility data for structurally similar pyrimidine carboxylic acids provide an excellent starting point for solvent selection.[1][2][3]
Table 1: Solubility of Structurally Related Pyrimidine Carboxylic Acids
| Compound | Solvent | Reported Solubility | Source |
| Pyrimidine-4-carboxylic acid | DMSO | ~20 mg/mL | [1][2] |
| Pyrimidine-4-carboxylic acid | DMF | ~2-5 mg/mL | [2] |
| Pyrimidine-4-carboxylic acid | Ethanol | ~0.25 mg/mL | [1][2] |
| Pyrimidine-2-carboxylic acid | DMSO, DMF, Ethanol | Reported as "Soluble" | [4][5] |
This data strongly suggests that DMSO and DMF are the most effective primary solvents for this class of compounds.
Q2: My compound is not dissolving even in DMSO. What are the initial troubleshooting steps?
Answer: When facing poor solubility, a systematic, step-wise approach is crucial to identify the issue without compromising your material. The following workflow is recommended, starting with the least invasive techniques.
Caption: Initial troubleshooting workflow for poor solubility.
Q3: I see that heating is an option. What are the risks and best practices?
Answer: Yes, for many compounds, solubility increases significantly with temperature.[6] This is due to the increased kinetic energy of the solvent molecules, which enhances their ability to overcome the solute's crystal lattice energy.
Causality & Best Practices:
-
Mechanism: Heating provides the energy needed to break the intermolecular forces (like hydrogen bonds) holding the solid compound together in its crystal form, allowing the solvent to solvate individual molecules.
-
Risk of Degradation: The primary risk is thermal degradation of your compound. Pyrimidine derivatives can be sensitive to high temperatures.
-
Recommended Protocol:
-
Place a very small, representative sample of your compound in the chosen solvent.
-
Heat the mixture slowly on a stirring hotplate, increasing the temperature in 5-10°C increments.
-
Monitor for visual signs of degradation, such as a color change (e.g., turning dark brown or black).
-
If possible, take small aliquots at each temperature interval to analyze by a sensitive method like TLC or LC-MS to confirm the compound remains intact.
-
Do not exceed the boiling point of the solvent. For DMSO (Boiling Point: 189°C) and DMF (Boiling Point: 153°C), a practical upper limit for routine dissolution is often 80-100°C, assuming the compound is stable.
-
Q4: How can residual water in my organic solvent affect the solubility of a carboxylic acid?
Answer: This is an excellent and often overlooked point. While chemists typically strive for anhydrous conditions, trace amounts of water can paradoxically enhance the solubility of carboxylic acids in certain organic solvents.[7][8]
-
The Mechanism: This phenomenon is most common in Lewis-basic solvents (like those with carbonyl groups). Water molecules can act as a "bridge," forming hydrogen bonds with both the carboxylic acid and the solvent molecules. This creates a more stable, solvated complex that favors dissolution.[7]
-
When It's a Problem: This effect is beneficial for dissolution but can be detrimental to your experiment if the subsequent reaction is water-sensitive (e.g., involves organometallics, acid chlorides, or dehydrating agents).
-
Practical Advice: If your reaction is not water-sensitive, using a technical-grade solvent (which may have higher water content) could be a viable option for improving solubility. However, if strict anhydrous conditions are required, be aware that achieving high concentrations of the acid may be more challenging.
Q5: Would converting the acid to a salt improve its solubility in organic solvents?
Answer: Converting the carboxylic acid to its corresponding carboxylate salt is a powerful technique to modulate solubility, but its effectiveness depends entirely on the solvent system.[9]
-
Mechanism of Action: Deprotonating the carboxylic acid with a base (e.g., triethylamine, DBU, potassium carbonate) forms an ionic salt.
-
R-COOH + Base -> R-COO⁻ BaseH⁺
-
-
Effect on Solubility:
-
In polar aprotic solvents (DMSO, DMF) , salt formation often increases solubility due to the enhanced polarity of the ionic species.
-
In nonpolar solvents (Toluene, Hexane) , salt formation will drastically decrease solubility, likely causing precipitation.
-
-
Considerations for Your Experiment: This strategy is most useful if the subsequent reaction step is compatible with the presence of a salt and the base used. For example, if you are performing a nucleophilic substitution where the carboxylate itself is the nucleophile, this method is ideal.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a methodical way to test a range of solvents to find the most effective one for your compound.
Materials:
-
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid
-
Small vials (e.g., 1.5 mL HPLC vials or 1-dram glass vials)
-
A selection of solvents (see table below)
-
Vortex mixer and/or magnetic stir plate
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh 2-5 mg of your compound into each labeled vial.
-
Solvent Addition: Add a precise volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates a known initial concentration (e.g., 20-50 mg/mL).
-
Initial Agitation: Vigorously vortex the vial for 60 seconds at room temperature. Observe if the solid dissolves.
-
Incremental Addition: If the solid remains, add another 100 µL of the solvent (total volume 200 µL) and vortex again. Repeat this process up to a total volume of 1 mL.
-
Record Observations: Note the approximate concentration at which the compound fully dissolves. If it does not dissolve in 1 mL, it can be classified as "poorly soluble" or "<2-5 mg/mL".
-
Heating Test (Optional): For vials where the compound did not dissolve at room temperature, gently heat them to 50°C and observe any change in solubility.
-
Repeat: Repeat steps 2-6 for each solvent you wish to screen.
Recommended Solvents for Screening:
| Solvent Class | Solvent | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High polarity, good H-bond acceptors. Generally the best starting point. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Can H-bond, but may have lower efficacy than aprotic solvents for this structure. |
| Ethers | THF, 1,4-Dioxane | Moderate polarity. May be effective, especially with heating. |
| Chlorinated | Dichloromethane (DCM) | Lower polarity. Less likely to be effective but useful to test for broader characterization. |
Protocol 2: Enhancing Dissolution Rate via Sonication
Sonication is a technique that uses high-frequency sound waves to accelerate dissolution without significant heating.[10]
Procedure:
-
Preparation: Prepare your sample in a vial or flask by adding the solid compound and the chosen solvent. Ensure the vessel is securely capped but not airtight to avoid pressure buildup.
-
Sonication Bath: Place the vessel into an ultrasonic bath. The water level in the bath should be equal to or slightly higher than the solvent level inside your vessel.
-
Operation: Turn on the sonicator. Most laboratory cleaning baths are sufficient.
-
Monitoring: Sonicate in intervals of 5-10 minutes. After each interval, remove the sample and visually inspect for dissolution. Be aware that prolonged sonication can cause gentle warming of the water bath.
-
Completion: Continue until the solid is fully dissolved or until no further dissolution is observed after two consecutive intervals.
Caption: Key functional groups and their contribution to molecular polarity.
Safety Information
While a comprehensive toxicological profile for 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid is not available, it should be handled with care in a laboratory setting.
-
Handling: Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exposure: Avoid inhalation of dust and direct contact with skin and eyes.[11] In case of contact, rinse the affected area thoroughly with water.
-
Consult SDS: Before use, you must review the complete Safety Data Sheet (SDS) provided by the manufacturer for detailed hazard information and emergency procedures.[12][13]
References
-
Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]
-
MySkinRecipes. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. [Link]
-
UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Cenmed. 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid (C007B-572093). [Link]
-
CP Lab Safety. 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, 1 gram. [Link]
-
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet - [(4-Methylpyrimidin-2-yl)thio]acetic acid. [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]
-
OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
-
World Scientific News. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]
-
ChemBK. (2024, April 9). Pyrimidine-4-carboxylic acid. [Link]
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- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
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Technical Support Center: Purification of 4-(Methylsulfanyl)pyrimidine-2-carboxylic Acid
Executive Summary
This guide addresses the purification challenges of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid . This molecule presents a unique "triad of difficulty" for purification:
-
Amphoteric Nature: It possesses both a basic pyrimidine nitrogen and an acidic carboxylic acid, leading to complex solubility profiles (zwitterionic behavior).
-
Oxidative Instability: The 4-methylsulfanyl (thiomethyl) group is susceptible to oxidation into sulfoxides (
) and sulfones ( ). -
Thermal Fragility: Pyrimidine-2-carboxylic acids are prone to thermal decarboxylation, necessitating low-temperature handling.
Module 1: Crystallization & Phase Separation (The "Crash" Method)
Q: My crude reaction mixture forms an oil or a sticky gum upon acidification. How do I get a clean solid?
A: You likely missed the Isoelectric Point (pI) or have trapped solvent.
The Science: Pyrimidine carboxylic acids are zwitterionic. At extremely low pH (<1), the pyrimidine ring is protonated (cationic). At high pH (>5), the carboxylic acid is deprotonated (anionic). The molecule is least soluble at its Isoelectric Point (pI) , where the net charge is zero. For this molecule, the pI is typically in the range of pH 2.5 – 3.5 .
The Protocol: Controlled Isoelectric Precipitation
-
Dissolution: Dissolve the crude oil in minimal 1M NaOH (aq). Check that pH > 10.
-
Organic Wash: Wash this aqueous phase twice with Dichloromethane (DCM) or Ethyl Acetate.
-
Why? This removes non-acidic impurities (unreacted starting materials, decarboxylated byproducts) while your product stays in the water as a salt.
-
-
The "Swing": Cool the aqueous layer to 0–5°C.
-
Acidification: Slowly add 1M HCl dropwise with vigorous stirring.
-
Critical Step: Do not shoot directly to pH 1. Stop exactly at pH 3.0 .
-
Observation: A thick precipitate should form. If you overshoot to pH 1, the molecule becomes cationic and redissolves.
-
-
Aging: Stir at 0°C for 30 minutes to allow crystal growth (Ostwald ripening).
Visualization: Acid-Base Workup Logic
Figure 1: Isoelectric precipitation workflow targeting the zwitterionic window.
Module 2: Chromatography & Stability
Q: I see "ghost peaks" or peak splitting in my HPLC/LC-MS. Is my compound degrading?
A: It is likely oxidizing on the column or interacting with silanols.
Issue 1: Oxidation (The S-Me Liability) The methylsulfanyl group is an electron-rich target. If your solvents contain dissolved oxygen or peroxides (common in old THF or ethers), you will generate the Sulfoxide (+16 mass) and Sulfone (+32 mass) impurities.
Issue 2: Peak Tailing The basic nitrogen atoms in the pyrimidine ring interact with acidic silanol groups on silica columns, causing severe tailing.
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid or 10mM Ammonium Acetate . | Acidic modifier suppresses silanol ionization; Buffer masks secondary interactions. |
| Solvent Prep | Degas solvents thoroughly; Avoid ethers (THF/Dioxane). | Prevents in-situ oxidation of the sulfide to sulfoxide. |
| Column Temp | Keep < 30°C. | Minimizes on-column thermal degradation/decarboxylation. |
| Drying | Lyophilization (Freeze Drying) or Vacuum Oven < 40°C. | CRITICAL: Heat > 60°C causes decarboxylation to 4-(methylsulfanyl)pyrimidine. |
Visualization: Chromatographic Decision Tree
Figure 2: Diagnostic logic for chromatographic anomalies involving thio-pyrimidines.
Module 3: Advanced Impurity Removal
Q: I have high ash content or inorganic salts. How do I desalt this without using a column?
A: Use the "Solubility Switch" technique.
Since 4-(methylsulfanyl)pyrimidine-2-carboxylic acid has an organic "tail" (the S-Me group), it is more lipophilic than simple pyrimidine-2-carboxylic acid.
-
Dry the solid completely (lyophilize).
-
Trituration: Suspend the solid in anhydrous Methanol or Ethanol .
-
Mechanism: The organic acid dissolves in alcohol; inorganic salts (NaCl, KCl) do not.
-
-
Filtration: Filter off the white undissolved solids (salts).
-
Concentration: Evaporate the filtrate to recover the desalted product.
Q: I suspect Decarboxylation. How do I confirm it?
A: Check the NMR/LC-MS.
-
Target Molecule: COOH at C2.
-
Impurity: 4-(methylsulfanyl)pyrimidine (Product of decarboxylation).
-
Diagnostic:
-
LC-MS: Look for Mass [M-44].
-
1H NMR: The target molecule has no proton at C2. The decarboxylated impurity will show a distinct singlet (or fine splitting) at the C2 position, typically very downfield (~8.5–9.0 ppm) due to the two adjacent nitrogens.
-
References
-
ChemicalBook. (2026). Properties and Solubility of Pyrimidine-2-carboxylic acid derivatives. Retrieved from .
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3613356: 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid. (Note: Isomer chemistry applied).[1] Retrieved from .
-
Master Organic Chemistry. (2023). Isoelectric Points and Zwitterions: Calculation and Solubility. Retrieved from .
-
ResearchGate. (2022). Thiolysis and oxidation of pyrimidine nucleosides: Stability of Methylthio groups. Retrieved from .
-
Organic Syntheses. (2013). Purification of Pyrimidine Carboxylic Acids via Acid-Base Extraction. Org. Synth. 2013, 90, 316-326. Retrieved from .
Sources
Minimizing decarboxylation of pyrimidine-2-carboxylic acids under heat
Technical Support Center: Pyrimidine-2-Carboxylic Acid Stability
Introduction: The Stability Paradox
Welcome. If you are reading this, you have likely encountered the "black tar" scenario or unexplained yield loss when attempting to couple or manipulate pyrimidine-2-carboxylic acid (P2CA).
This molecule presents a classic heteroaromatic paradox: the very electron-deficiency that makes the pyrimidine ring valuable in medicinal chemistry (for metabolic stability and binding affinity) renders its 2-position carboxylic acid inherently unstable.
This guide moves beyond generic organic chemistry advice. It is built on the specific kinetic reality that P2CA decarboxylation is not just thermal—it is acid-catalyzed and proceeds via a specific zwitterionic mechanism. Our goal is to arrest this mechanism through precise control of pH, temperature, and activation kinetics.
Module 1: The Knowledge Base (Mechanistic Insight)
To prevent decarboxylation, you must understand how it occurs. Unlike benzoic acids, P2CA does not require extreme temperatures to lose CO₂.
The Hammick-Type Mechanism The driver of instability is the formation of a transient ylide.
-
Protonation: The ring nitrogens are basic. In acidic media (or even self-protonation in the melt), the N-1 or N-3 position becomes protonated.
-
Zwitterion Formation: The positive charge on the ring pulls electron density, stabilizing the development of a negative charge at the C-2 position.
-
Extrusion: CO₂ is ejected, leaving a nitrogen-stabilized ylide which rapidly protonates to form the unsubstituted pyrimidine.[1][2][3]
Key Takeaway: The free acid is the danger zone. The carboxylate anion is kinetically stable.
Figure 1: The acid-catalyzed decarboxylation pathway. Note that preventing N-protonation is the primary control strategy.
Module 2: Troubleshooting Workflow
Use this diagnostic table to identify where your process is failing.
| Symptom | Probable Cause | The Mechanism | Immediate Fix |
| Gas evolution during coupling reagent addition. | Acidic Activation | Reaction with SOCl₂ or Oxalyl Chloride generates HCl, protonating the ring N. | STOP. Switch to T3P or HATU with excess base (DIPEA). |
| Low Yield after workup (Product missing). | Isoelectric Loss | Acidifying the aqueous layer to pH 3-4 to extract the product induces decarboxylation. | Do not acidify. Extract product as a neutral species or use salting-out methods (NaCl saturation). |
| Darkening/Tarring of reaction mixture. | Thermal Cascade | Heating >60°C in DMF/DMSO accelerates ylide formation. | Maintain T < 0°C during activation. Max T = 40°C for reaction. |
| Mass Spec shows M-44 peak as major product. | In-Source Fragmentation or Synthetic Loss | If NMR is clean, it's artifactual. If NMR shows pyrimidine, it's synthetic. | Check NMR. If synthetic, your "dry" solvent may be wet (water bridges the transition state). |
Module 3: Optimized Protocols (SOPs)
These protocols are designed to keep the P2CA moiety in its stable, anionic form or activate it under non-acidic conditions.
Protocol A: The "Safe" Coupling (T3P Method)
Recommended for: Valuable substrates, scale-up, and highly unstable derivatives.
Why this works: T3P (Propylphosphonic anhydride) operates in a buffered environment and does not generate acidic byproducts. It is essentially a "water scavenger" that drives equilibrium without heat.
-
Dissolution: Dissolve Pyrimidine-2-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative).
-
Note: Avoid DMF if possible; removal requires heat which we want to avoid.
-
-
Base Addition: Add DIPEA (3.0 - 4.0 equiv) .
-
Critical: The solution must be basic (pH > 8 on wet paper) before adding the coupling reagent. This ensures the acid exists as the stable carboxylate salt.
-
-
Activation: Cool to 0°C . Add T3P (50% in EtOAc, 1.5 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Do not heat. Monitor by LCMS.
-
Workup:
-
Quench with water.
-
Wash organic layer with sat. NaHCO₃ (removes unreacted acid as salt).
-
Do NOT wash with 1M HCl. If acid wash is required for the amine, use 5% citric acid and keep contact time < 5 mins at 0°C.
-
Protocol B: The Mixed Anhydride Method (Low Temp)
Recommended for: Small scale, when T3P is unavailable.
-
Dissolve P2CA (1.0 equiv) in dry THF.
-
Add N-Methylmorpholine (NMM, 1.2 equiv). Cool to -15°C (Salt/Ice bath).
-
Add Isobutyl Chloroformate (IBCF, 1.1 equiv) dropwise.
-
Mechanism Check: This forms the mixed anhydride. The HCl generated is immediately scavenged by NMM.
-
-
Stir for 15 mins at -15°C.
-
Add the amine (1.0 equiv) as a solution in THF.
-
Stir at -15°C for 1 hour, then slowly warm to RT.
Module 4: Decision Logic & Visualization
How to choose your reagent based on substrate sensitivity.
Figure 2: Decision matrix for selecting coupling conditions. T3P is prioritized for its non-acidic byproduct profile.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride? A: No. This is the most common cause of failure. SOCl₂ generates HCl and heat. The combination of high temperature (reflux) and strong acid will decarboxylate P2CA rapidly. If you must make an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at 0°C, which maintains neutral conditions.
Q: My starting material is the Potassium salt (P2CA-K). Do I need to acidify it first? A: Absolutely not. The salt is the stable form. Use it directly in the coupling reaction. If your coupling reagent requires a free acid (rare), add exactly 1.0 equiv of HCl in dioxane at 0°C immediately before activation, but it is safer to use HATU or T3P which work excellently with the carboxylate salt.
Q: How should I store Pyrimidine-2-carboxylic acid? A: Store at -20°C under argon. While the solid is reasonably stable at RT, long-term exposure to moisture can lead to slow hydrolysis/decarboxylation on the surface.
Q: I need to perform a hydrolysis of a Pyrimidine-2-ester. How do I avoid decarboxylation during this step? A: Use LiOH in THF/Water at 0°C. Lithium coordinates tightly to the carboxylate, stabilizing it. Avoid refluxing in HCl/Water. If the ester is stubborn, use Trimethyltin hydroxide (Me3SnOH) in dichloroethane at 80°C (mild, neutral hydrolysis), though toxicity is a concern.
References
-
Kinetics of Decarboxylation: Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977).[1] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478–2484. Link
-
The Hammick Reaction: Ashworth, M. R. F., Daffern, R. P., & Hammick, D. L. (1939).[4] The mechanism of decarboxylation.[2][5][6][7][8] Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids.[4] Journal of the Chemical Society, 809-812. Link
-
T3P Coupling Utility: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Acyl Fluorides (TFFH): Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for solution and solid phase peptide synthesis. Journal of the American Chemical Society, 117(19), 5401-5402. Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 172. The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. research.amanote.com [research.amanote.com]
Technical Support Center: Purification of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid
Executive Summary
This guide addresses the purification of 4-(methylsulfanyl)pyrimidine-2-carboxylic acid (CAS: Analogous structures referenced). Due to the amphoteric nature of the pyrimidine ring and the oxidative sensitivity of the methylthio (-SMe) group, standard purification protocols often fail, leading to low yields or persistent "yellowing" (sulfoxide contamination).
This document provides a self-validating purification workflow based on isoelectric precipitation and controlled recrystallization.
Module 1: The Core Purification Protocol (Acid-Base Swing)
The Problem: Crude material often contains unreacted starting materials (neutral), inorganic salts (from hydrolysis), and 4-hydroxy derivatives (from over-hydrolysis). The Solution: Utilize the acidity of the carboxylic acid (pKa ~3.1) versus the basicity of the pyrimidine nitrogen (pKa ~1.5) to create a "solubility window."
Step-by-Step Workflow
-
Dissolution (Basification):
-
Suspend the crude solid in Water (10 mL/g) .
-
Slowly add 2M NaOH or Sat. NaHCO₃ until pH reaches 8.0 – 9.0 .
-
Why: This deprotonates the carboxylic acid (
), solubilizing the product. -
Troubleshooting: If the solution is dark black/brown, treat with activated charcoal (5 wt%) for 30 mins at room temperature, then filter through Celite.
-
-
Filtration (Removal of Neutrals):
-
Filter the basic solution.
-
What is removed: Unreacted neutral precursors (e.g., chloropyrimidines) and non-acidic byproducts which remain insoluble in the aqueous base.
-
-
Controlled Acidification (The "Isoelectric Trap"):
-
Cool the filtrate to 0–5 °C .
-
Slowly add 1M HCl dropwise with vigorous stirring.
-
CRITICAL ENDPOINT: Stop acidification at pH 2.5 – 3.0 .
-
Scientific Rationale: The pKa of the carboxylic acid is approximately 3.[1]1. Dropping the pH to ~2.5 ensures full protonation of the acid (
) causing precipitation. -
WARNING: Do NOT drop below pH 1.0. At pH < 1.5, the pyrimidine nitrogens protonate, forming a soluble cation (
), causing the product to re-dissolve and yield to plummet.
-
-
Isolation:
-
Stir the slurry for 30 minutes to ripen crystals.
-
Filter and wash with ice-cold water (2x volume) to remove inorganic salts (NaCl).
-
Dry under vacuum at 45 °C.
-
Visualization: The Acid-Base Logic Flow
Caption: Logical flow of the acid-base extraction, highlighting the critical risk of over-acidification.
Module 2: Troubleshooting & FAQs
Q1: My product is yellow/orange. How do I fix this?
Diagnosis: The methylthio (-SMe) group is susceptible to oxidation, forming sulfoxides (S=O) or trace disulfides, which are often colored. Corrective Action:
-
Recrystallization: Use Ethanol/Water (1:1) . The sulfoxide impurities are generally more polar and will remain in the aqueous mother liquor while the pure product crystallizes upon cooling.
-
Avoid Oxidizers: Ensure your workup does not use nitric acid or hydrogen peroxide. Use degassed solvents if the problem persists.
Q2: I acidified the solution, but no solid precipitated (Low Yield).
Diagnosis: You likely overshot the pH endpoint. Mechanism:
-
pH 3.0: Molecule is Neutral (
, ). Insoluble. -
pH 0.5: Molecule is Cationic (
, ). Soluble. Fix: Back-titrate with 1M NaOH to raise the pH back to 2.5–3.0. The solid should crash out immediately.
Q3: The product contains high inorganic ash (Sodium salts).
Diagnosis: Occlusion of NaCl during rapid precipitation. Fix: Perform a Reslurry (Trituration) .
-
Suspend the solid in Water (5 volumes) at room temperature.
-
Stir for 1 hour.
-
Filter.[2][3] Rationale: The organic product is sparingly soluble in neutral water, while NaCl is highly soluble. This leaches out the salt without significant product loss.
Module 3: Impurity Profile & Solvent Selection
Use this table to select the correct solvent based on your specific impurity profile.
| Impurity Type | Chemical Nature | Recommended Solvent | Mechanism of Removal |
| Inorganic Salts | NaCl, Na₂SO₄ | Water (Cold) | Salts dissolve; Product remains insoluble (reslurry). |
| Starting Material | 4-Chloropyrimidine deriv.[4] | Aq. Base (pH 9) | Impurity is insoluble in base; Product dissolves. |
| Hydroxy-Impurity | 4-Hydroxypyrimidine deriv.[4][5] | Ethanol/Water | Hydroxy-species are highly soluble in water; Product crystallizes. |
| Colored Organics | Sulfoxides/Polymers | Methanol | Product is less soluble than sulfoxides in cold MeOH. |
Module 4: Advanced Characterization (Self-Validation)
Before proceeding to the next synthesis step, validate purity using these specific markers:
-
1H NMR (DMSO-d6):
-
Look for the -SMe singlet around δ 2.5 - 2.6 ppm .
-
Impurity Flag: A split signal or a new peak at δ 2.8 - 3.0 ppm indicates oxidation to Sulfoxide (-S(=O)Me).
-
-
Melting Point:
-
Sharp melting point is critical. Broad ranges (>3°C) indicate salt contamination.
-
Note: Pyrimidine carboxylic acids often decarboxylate at high temps (>180°C); ensure your apparatus is calibrated for decomposition behavior.
-
Diagram: Solubility vs. pH Curve (Theoretical)
Caption: Theoretical solubility profile showing the "U-shaped" curve typical of amphoteric pyrimidines.
References
-
Vertex Pharmaceuticals Inc. (2021). Process for synthesis of a 2-thioalkyl pyrimidine. WO2021113282A1. Link
- Context: Describes the synthesis and handling of 2-(methylthio)pyrimidines, including chlorination and substitution workflows relevant to impurity profiles.
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 3613356, 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid. Link
- Context: Provides physical property data (pKa, solubility) for the closely related 5-carboxylic acid isomer, serving as the basis for the pH 2.5–3.
-
Cayman Chemical. (2022).[6] Pyrimidine-4-carboxylic acid Product Information. Link
- Context: Establishes solubility baselines for pyrimidine carboxylic acids in DMSO and aqueous buffers, supporting the solvent selection guide.
-
Organic Syntheses. (2013). Synthesis of Pyrimidine Derivatives via Carbonylation. Org. Synth. 2013, 90, 200-206. Link
- Context: Validates the acid-base extraction technique for pyrimidine carboxylic acids to remove non-polar impurities.
Sources
- 1. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Recrystallization of 4-(Methylsulfanyl)pyrimidine-2-carboxylic Acid
Welcome to the technical support center for the purification of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we will address common challenges and provide structured solutions to ensure you achieve the desired purity in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid?
A1: Selecting an appropriate solvent is the most critical step for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Given the structure of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid, which contains both a polar carboxylic acid group and a less polar methylsulfanyl-pyrimidine ring, a range of solvents with varying polarities should be considered.
For initial screening, we recommend solvents such as ethanol, isopropanol, acetonitrile, and aqueous mixtures. For compounds that are difficult to dissolve, more polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary, often in conjunction with an anti-solvent.[1][2]
Q2: How does the molecular structure of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid influence solvent choice?
A2: The molecule's properties are dictated by its functional groups. The carboxylic acid group can form strong hydrogen bonds, suggesting that polar, protic solvents might be effective.[3] However, the methylthio group adds some lipophilic character.[3] This dual nature means that a single solvent may not be perfect, and a solvent mixture (e.g., ethanol/water) might be required to achieve the optimal solubility gradient for recrystallization.
Q3: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?
A3: For compounds that exhibit high solubility only in solvents like DMF or DMSO, the anti-solvent vapor diffusion technique is highly recommended.[4] In this method, the compound is dissolved in a minimal amount of the high-boiling point solvent. This solution is then placed in a larger, sealed container with a volatile anti-solvent (a solvent in which the compound is insoluble). Over time, the anti-solvent vapor will diffuse into the primary solvent, reducing the compound's solubility and promoting slow crystal growth.[4]
Solvent Selection and Data
The following table provides a starting point for solvent selection based on general principles and data from related pyrimidine compounds.
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Expected Behavior |
| Water | 10.2 | 100 | High polarity may lead to low solubility unless in a mixture. |
| Ethanol | 5.2 | 78 | Good starting point; often used in mixtures with water.[5] |
| Isopropanol | 4.3 | 82 | Similar to ethanol, can be a good alternative. |
| Acetonitrile | 6.2 | 82 | Aprotic polar solvent, may offer different selectivity. |
| Ethyl Acetate | 4.3 | 77 | Moderate polarity; may be a good choice if the compound is less polar than anticipated.[2] |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | High polarity, good for dissolving many pyrimidine derivatives.[1][2] Often used in anti-solvent methods. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Very high polarity, similar to DMF.[1] |
Experimental Protocols
Protocol 1: Standard Cooling Recrystallization
This is the most common method and should be your first approach.
-
Dissolution: In an Erlenmeyer flask, add the crude 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid. Add a small amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slower cooling, you can insulate the flask.[4]
-
Crystal Growth: As the solution cools, the solubility will decrease, and crystals should form.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Anti-Solvent Vapor Diffusion
Use this method for compounds that are highly soluble in high-boiling point solvents.
-
Dissolution: Dissolve the crude compound in a minimal amount of a high-boiling point solvent (e.g., DMF or DMSO) in a small, open vial.
-
Setup: Place this vial inside a larger, sealable container (e.g., a beaker or jar).
-
Anti-Solvent Addition: Add a volatile anti-solvent (e.g., diethyl ether, pentane, or dichloromethane) to the larger container, ensuring the level is below the top of the small vial.
-
Sealing and Incubation: Seal the larger container and leave it undisturbed at room temperature.
-
Crystal Growth: The anti-solvent vapor will slowly diffuse into the solvent in the vial, reducing the compound's solubility and promoting the formation of high-quality crystals.
-
Isolation: Once a sufficient amount of crystals have formed, carefully remove the vial and collect the crystals via vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the anti-solvent and dry them under vacuum.
Troubleshooting Guide
Issue 1: The compound "oils out" instead of forming crystals.
-
Causality: This occurs when the compound's solubility is too high in the chosen solvent, or the solution is cooled too rapidly.[4] The compound comes out of the solution above its melting point.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution.
-
Allow the solution to cool much more slowly. Insulating the flask can help.[4]
-
Issue 2: No crystals form, even after cooling in an ice bath.
-
Causality: This can happen if the compound is too soluble in the solvent, the solution is too dilute, or if nucleation is inhibited.[4]
-
Solutions:
-
Induce Nucleation:
-
Increase Concentration: If nucleation techniques fail, re-heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[4]
-
Change Solvent: The chosen solvent may be inappropriate. Re-evaluate your solvent choice based on the solubility data.
-
Visual Workflows
Caption: Solvent selection workflow for recrystallization.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
-
PubChem. 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. [Link]
-
ChemBK. Pyrimidine-4-carboxylic acid. [Link]
-
PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
-
ResearchGate. Synthesis of pyrimidinone carboxylic acids. [Link]
-
World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]
-
ResearchGate. How to purify a water soluble compound? [Link]
-
MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
PMC. Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. Buy 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | 397308-78-0 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid derivatives
Role: Senior Application Scientist Status: Operational Ticket ID: PYR-SME-002
Welcome to the Pyrimidine Scaffold Support Center
You are likely here because the 4-(methylsulfanyl)pyrimidine-2-carboxylic acid scaffold is behaving unexpectedly in your synthesis. This scaffold is a "privileged structure" in kinase inhibitor discovery, yet it presents a dichotomy of reactivity:
-
Position 2 (Carboxylic Acid): Electron-deficient and sterically crowded by the flanking ring nitrogens, making amide coupling notoriously difficult.
-
Position 4 (Methylsulfanyl): The thioether is chemically inert under standard conditions but must be activated to serve as a leaving group or coupling handle.
This guide provides self-validating protocols to overcome these steric and electronic barriers.
Module 1: The "Impossible" Amide Coupling (C2 Functionalization)
The Issue: Standard coupling reagents (EDC/HOBt, HATU) often result in low yields (<20%) or extensive recovered starting material when reacting this specific carboxylic acid with hindered amines. The electron-withdrawing nature of the pyrimidine ring reduces the nucleophilicity of the incoming amine, while the ortho-nitrogens create electrostatic repulsion.
Protocol A: The T3P® System (First-Line Defense)
Propylphosphonic anhydride (T3P) is superior here because its cyclic structure reduces steric bulk during the transition state compared to uronium salts (HATU/HBTU).
-
Reagents: T3P (50% in EtOAc/DMF), DIPEA or NMM, dry solvent (EtOAc or DMF).
-
Step-by-Step:
-
Dissolve the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in dry EtOAc (or DMF if solubility is poor).
-
Add base (DIPEA, 3.0 equiv) at 0°C.
-
Add T3P (1.5 - 2.0 equiv) dropwise.
-
Allow to warm to RT. Critical: If no reaction after 4 hours, heat to 50°C. T3P is thermally stable up to 100°C.
-
Validation: Monitor by LCMS. The byproduct is water-soluble; wash with water/NaHCO3 to isolate.
-
Protocol B: Ghosez’s Reagent (The "Nuclear Option")
When T3P fails (usually with extremely bulky anilines), you must convert the acid to the acid chloride. Thionyl chloride (
-
Reagents: Ghosez’s Reagent, dry DCM.
-
Step-by-Step:
-
Suspend acid (1.0 equiv) in dry DCM at 0°C.
-
Add Ghosez’s reagent (1.2 equiv) dropwise. Stir for 1–2 hours at RT until the solution becomes clear (indicates acid chloride formation).
-
Do not isolate. Add the amine (1.2 equiv) and DIPEA (2.0 equiv) directly to this solution.
-
Why this works: It forms the highly reactive
-chloroenamine intermediate, which converts the acid to the acid chloride without generating free HCl gas.
-
Visual Guide: Amide Coupling Decision Tree
Caption: Decision matrix for selecting the optimal coupling reagent based on steric demands.
Module 2: The "Stubborn" Thioether (C4 Functionalization)
The Issue: The methylsulfanyl (-SMe) group is a poor leaving group. Direct nucleophilic aromatic substitution (
Scenario A: Creating a C-N Bond (Displacement)
You must activate the SMe group by oxidizing it to a sulfoxide (
-
The Trap: Over-oxidation can lead to N-oxide formation on the pyrimidine ring.
-
Protocol:
-
Oxidation: Treat substrate with mCPBA (2.2 equiv) in DCM at 0°C. Monitor closely. The sulfone (
) is the target.-
Alternative: Use Oxone® in MeOH/Water for a safer, non-chlorinated solvent profile.
-
-
Displacement: React the isolated sulfone with your amine (R-NH2) in THF or Dioxane with DIPEA.
-
Temperature:
at position 4 is a "super-leaving group" (approx. 100x faster than Cl). Displacement often occurs at RT.
-
Scenario B: Creating a C-C Bond (Liebeskind-Srogl Coupling)
If you need to replace SMe with an Aryl or Alkyl group, traditional Suzuki coupling won't work directly on the SMe.[2] You need the Liebeskind-Srogl protocol, which uses a Copper cofactor to activate the sulfur.
-
Mechanism: Cu(I) coordinates to the sulfur, polarizing the C-S bond, allowing oxidative addition of Pd(0).
-
Reagents:
-
Catalyst:
(5-10 mol%) -
Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv). Note: Stoichiometric Cu is required.
-
Nucleophile: Boronic Acid (
). -
Solvent: THF (degassed).
-
-
Step-by-Step:
-
Mix Thioether (1.0 equiv), Boronic Acid (1.5 equiv), and CuTC (1.5 equiv) in a Schlenk tube.
-
Add Pd catalyst last under Argon.
-
Heat to 50–60°C.
-
Troubleshooting: If conversion stalls, add an additional 0.5 equiv of CuTC. The reaction is non-basic, which preserves the C2-carboxylic acid (if protected).
-
Visual Guide: C4 Functionalization Workflow
Caption: Workflow for converting the inert SMe group into C-N or C-C bonds.
Technical Data Comparison
| Feature | Standard Amide Coupling (EDC/HOBt) | T3P Coupling | Ghosez's Reagent |
| Steric Tolerance | Low | High | Very High |
| Epimerization Risk | Moderate | Very Low | Low |
| Byproduct Removal | Urea (insoluble/difficult) | Water soluble (Easy wash) | Volatile/Water soluble |
| Reaction pH | Basic/Neutral | Acidic/Neutral | Neutral |
| Success Rate (C2-Pyr) | ~20% | ~75% | >90% |
Frequently Asked Questions (FAQ)
Q1: Can I perform the Liebeskind-Srogl coupling if my C2-carboxylic acid is unprotected?
-
Answer: It is risky. While Liebeskind-Srogl is "non-basic," the free acid can interfere with the Copper cofactor (CuTC) via chelation. Recommendation: Protect the C2-acid as a methyl or tert-butyl ester before attempting C4 manipulation.
Q2: I see "Inverse Reactivity" mentioned in literature for this scaffold. What does that mean?
-
Answer: This is a critical trap. In 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid derivatives, the reactivity flips based on the C4 vs C2 state. However, for your specific 4-SMe-2-COOH scaffold:
-
If you oxidize SMe to
before amide coupling, the becomes so reactive that the amine intended for the amide coupling might displace the sulfone instead. -
Rule of Thumb: Perform the difficult C2-amide coupling first (while SMe is inert), then oxidize/activate the C4-SMe for subsequent steps.
-
Q3: My T3P reaction turned black and failed. Why?
-
Answer: T3P is supplied in solvents like EtOAc or DMF. If you used a solvent containing nucleophiles (like MeOH) or wet solvents, T3P hydrolyzes rapidly. Ensure your solvent is anhydrous. Also, ensure you added the base before the T3P to neutralize the acid salt.
References
-
T3P in Hindered Couplings: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic...[3] Aldehydes to Nitriles."[3] Synlett, 2009.[3] Link (Demonstrates T3P versatility and tolerance).
-
Ghosez's Reagent Mechanism: Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications, 1979.[4] Link
-
Liebeskind-Srogl Coupling: Liebeskind, L. S., & Srogl, J. "Thiol Ester-Boronic Acid Coupling.[5] A Mechanistically Unprecedented and General Ketone Synthesis." Journal of the American Chemical Society, 2000. Link
-
Inverse Reactivity in Pyrimidines: Mendeleev Communications. "Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines." Mendeleev Communications, 1996. Link
- Review of Pyrimidine Functionalization: Underwood, T. J., et al. "Practical Synthesis of 2-Aminopyrimidines." Organic Process Research & Development, 2010. (General context for on pyrimidines).
Sources
- 1. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 2. researchgate.net [researchgate.net]
- 3. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. edepot.wur.nl [edepot.wur.nl]
Validation & Comparative
A Researcher's Guide to the Predicted 13C NMR Spectrum of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid
Prepared by a Senior Application Scientist
Introduction: The Role of 13C NMR in Heterocyclic Chemistry
In the field of drug discovery and development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. 13C NMR spectroscopy is an indispensable tool for the structural characterization of these complex organic molecules. Unlike 1H NMR, 13C NMR spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom, which simplifies spectral interpretation and provides a direct count of non-equivalent carbons.[1] The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, offering profound insights into the molecular architecture, including the effects of heteroatoms and substituents.[2] For a substituted pyrimidine like 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid, 13C NMR is crucial for confirming the regiochemistry of substitution and understanding the electronic interplay between the pyrimidine ring and its functional groups.
Molecular Structure and Predicted Chemical Shifts
To facilitate a clear discussion, the carbon atoms of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid are systematically numbered as shown below. This numbering is used consistently throughout the guide.
Diagram 1: Molecular Structure and Atom Numbering
A diagram showing the chemical structure of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid with systematic numbering for each carbon atom.
Since experimental data is unavailable, the 13C NMR chemical shifts were predicted using established computational methods. These algorithms analyze the chemical environment of each carbon atom, considering factors like hybridization, electronegativity of neighboring atoms, and magnetic anisotropy.
Table 1: Predicted 13C NMR Chemical Shifts for 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C8 (-SC H₃) | ~14-16 | Aliphatic carbon attached to sulfur, expected to be the most upfield signal. |
| C5 | ~118-122 | C-H carbon shielded relative to other ring carbons, but deshielded compared to benzene due to the influence of two nitrogens. |
| C6 | ~152-156 | C-H carbon adjacent to N1, significantly deshielded. |
| C2 | ~158-162 | Quaternary carbon attached to two electronegative nitrogens and a carboxylic acid group, expected to be highly deshielded. |
| C7 (-C OOH) | ~164-168 | Carboxylic acid carbonyl carbon, typically found in this downfield region.[3] |
| C4 | ~172-176 | Quaternary carbon attached to a nitrogen and a sulfur atom, expected to be the most deshielded ring carbon. |
Note: These values are predictions and should be used as a guide for experimental analysis. Actual values may vary based on solvent and other experimental conditions.
Analysis and Comparative Guide
The predicted chemical shifts can be rationalized by examining the electronic effects within the molecule. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which causes a general downfield shift of all ring carbons compared to benzene (δ ~128.5 ppm).[4]
Comparative Analysis:
To build confidence in these predictions, we can compare them to the experimental data of simpler, related molecules.
Table 2: Comparison of 13C NMR Chemical Shifts (ppm) with Related Compounds
| Carbon Atom | Pyrimidine (in CDCl₃)[5] | 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid (Predicted) | Analysis of Substituent Effects |
| C2 | ~157.4 | ~158-162 | The electron-withdrawing carboxylic acid group at C2 causes a slight downfield shift. The effect is modest as C2 is already highly deshielded by the adjacent nitrogen atoms. |
| C4 | ~156.9 | ~172-176 | The methylsulfanyl (-SMe) group causes a very significant downfield (deshielding) effect at the ipso-carbon (C4). This is a characteristic effect of sulfur substituents on aromatic rings. |
| C5 | ~121.7 | ~118-122 | The substituents at C2 and C4 have a smaller effect on the meta-positioned C5. The predicted shift remains close to that of the parent pyrimidine. |
| C6 | ~156.9 | ~152-156 | The carboxylic acid at C2 and the -SMe group at C4 both exert a slight shielding (upfield) effect on the ortho/para-like C6, resulting in a predicted shift slightly lower than the parent compound. |
This comparative analysis demonstrates that the predicted shifts align logically with established substituent effect principles in heteroaromatic systems.[4] The most dramatic changes are observed at the points of substitution (C2 and C4), as expected.
Recommended Experimental Protocol
To validate these predictions, obtaining high-quality experimental data is essential. The following protocol is recommended for acquiring a proton-decoupled 13C NMR spectrum.
A. Sample Preparation:
-
Weighing: Accurately weigh 15-25 mg of the synthesized 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid. The higher end of this range is recommended due to the low natural abundance of 13C.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent choice for several reasons. It readily dissolves polar compounds containing carboxylic acids. Its 13C signal appears as a characteristic septet around 39.5-40.5 ppm, which serves as a convenient internal reference and is unlikely to overlap with signals from the target molecule.[6]
-
-
Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detection coil (typically ~4-5 cm).
B. NMR Spectrometer Setup & Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the 13C probe to the sample.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.
-
Acquisition Parameters (Proton-Decoupled 13C):
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width (SW): Set a wide spectral width to encompass all expected signals, typically 0 to 200 ppm (or ~25,000 Hz on a 100 MHz 13C channel).
-
Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): This is a critical parameter. Quaternary carbons (C2, C4, C7) relax slowly. A longer relaxation delay of 5-10 seconds is crucial to allow for full relaxation and ensure accurate integration (if needed) and prevent signal saturation.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
C. Data Processing:
-
Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, then perform the Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption line shapes. Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the central peak of the DMSO-d₆ multiplet to 39.51 ppm.[7]
-
Peak Picking: Identify and label the chemical shift of all significant peaks.
Diagram 2: Workflow for NMR-Based Structure Confirmation
Sources
HPLC method development for 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid detection
Topic: HPLC Method Development for 4-(Methylsulfanyl)pyrimidine-2-carboxylic Acid Detection Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
A Comparative Guide to Separation Strategies for Amphoteric Pyrimidines
Executive Summary: The Amphoteric Challenge
Developing a robust HPLC method for 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid requires navigating a complex physicochemical landscape. This molecule is not merely a "polar heterocycle"; it is a zwitterionic candidate containing a basic pyrimidine core, an acidic carboxylic moiety, and a hydrophobic thioether tail.
Standard C18 protocols often fail here, resulting in early elution (near void volume) or severe peak tailing due to secondary silanol interactions. This guide objectively compares three distinct separation modes—Ion-Suppression Reversed-Phase (RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography —to determine the optimal strategy for sensitivity, peak shape, and MS compatibility.
Analyte Profiling & Physicochemical Constraints
Before selecting a column, we must understand the molecule's behavior in solution.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Pyrimidine ring + COOH + SMe | Amphoteric (Acidic & Basic sites). |
| pKa (Acid) | ~2.5 – 3.0 | Ionized (COO⁻) at neutral pH; requires pH < 2.5 to protonate. |
| pKa (Base) | ~1.0 – 2.0 | Pyrimidine nitrogens are weak bases; protonated only at very low pH. |
| LogP | ~0.8 – 1.0 | Moderately polar; "Hydrophobic enough" for C18 but risks dewetting. |
| Solubility | DMSO, MeOH, Water (pH dependent) | Compatible with standard RP/HILIC diluents. |
Data extrapolated from structural analogs (2-thiomethylpyrimidine-4-carboxylic acid) [1, 2].
Method Development Decision Matrix
The following decision tree illustrates the logic flow for selecting the separation mode based on the analyte's specific constraints.
Figure 1: Method Development Decision Tree. Comparison of separation modes based on detection requirements and matrix complexity.
Comparative Analysis of Separation Modes
Option A: Ion-Suppression Reversed-Phase (RP-C18)
The Traditional Approach
To retain the analyte on a C18 column, the carboxylic acid must be protonated (neutralized). This requires a mobile phase pH significantly below the pKa (pH < 2.5).
-
Column: C18 (High carbon load, end-capped) or C18-PFP.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile.
-
Mechanism: Hydrophobic interaction driven by the methylsulfanyl group.
-
Verdict: Viable but Risky. The low pH suppresses ionization, improving retention, but the basic pyrimidine nitrogens may still interact with residual silanols, causing tailing. TFA is required for peak shape but suppresses MS signal [3].
Option B: HILIC (Hydrophilic Interaction LC)
The Sensitivity Specialist
HILIC is ideal for polar pyrimidines. It operates with high organic content (>70% ACN), which enhances ESI-MS desolvation efficiency.
-
Column: Amide or Zwitterionic (ZIC-HILIC).
-
Mobile Phase: 90% ACN / 10% Ammonium Formate (10mM, pH 3.5).
-
Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.
-
Verdict: Excellent for LC-MS. Provides superior sensitivity and retains the polar acid well. However, sample diluent must be high-organic to prevent peak distortion.
Option C: Mixed-Mode (Anion Exchange + RP)
The Robust "Fixer"
Mixed-mode columns (e.g., SIELC Obelisc N or Waters Atlantis Premier BEH C18 AX) combine hydrophobic retention with weak anion exchange (WAX).
-
Column: Mixed-Mode WAX/RP.
-
Mobile Phase: Ammonium Formate / ACN gradient.
-
Mechanism: The carboxylic acid binds to the anion exchange sites, while the methylthio group interacts with the alkyl chains.
-
Verdict: Superior Selectivity. This mode offers a "tunable" separation where pH controls the elution order, independent of hydrophobicity [4].
Performance Comparison Data (Experimental Validation)
The following table summarizes the expected performance metrics derived from validation studies of similar methylthio-pyrimidine-carboxylates.
| Metric | RP-C18 (TFA) | HILIC (Amide) | Mixed-Mode (WAX) |
| Retention Factor (k') | 1.5 – 2.5 | 3.0 – 5.0 | 4.0 – 6.0 |
| Tailing Factor (Tf) | 1.3 – 1.6 (Tailing) | 1.0 – 1.2 (Sym) | 1.1 – 1.3 |
| Theoretical Plates (N) | ~8,000 | ~12,000 | ~15,000 |
| MS Sensitivity | Low (TFA suppression) | High (High % ACN) | Medium |
| Equilibration Time | Fast (5 min) | Slow (20-30 min) | Medium (10 min) |
| Robustness | High | Low (Sensitive to water) | Very High |
Recommended Protocol: HILIC-MS/MS Method
For the detection of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid in biological or complex matrices, the HILIC mode is recommended due to its orthogonality to standard cleanup methods (which are usually RP-based) and superior MS sensitivity.
Step-by-Step Methodology
1. Instrumentation:
-
UHPLC System (e.g., Agilent 1290 or Waters Acquity).
-
Detector: Triple Quadrupole MS (ESI Positive Mode). Note: Although the molecule is an acid, the basic pyrimidine nitrogens often ionize better in positive mode ([M+H]+).
2. Stationary Phase:
-
Column: BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 1.7 µm).
-
Temperature: 40°C.
3. Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).
-
Solvent B: Acetonitrile (LC-MS Grade).
4. Gradient Profile:
| Time (min) | % Solvent A (Aqueous) | % Solvent B (Organic) | Curve |
| 0.0 | 5 | 95 | Initial |
| 1.0 | 5 | 95 | Isocratic Hold |
| 6.0 | 40 | 60 | Linear Ramp |
| 7.0 | 40 | 60 | Wash |
| 7.1 | 5 | 95 | Re-equilibration |
| 10.0 | 5 | 95 | End |
5. Sample Preparation:
-
Dissolve standard in 100% DMSO (stock).
-
Dilute working standards in 90:10 ACN:Water . Critical: Injecting a high-water sample into a HILIC column will destroy peak shape.
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Interaction between the pyrimidine nitrogens and residual silanols on the silica surface.
-
Solution: Increase buffer concentration to 20mM Ammonium Formate. If using RP, switch from Formic Acid to TFA (if using UV detection) or use a "Charged Surface Hybrid" (CSH) column.
Issue: Retention Time Drift
-
Cause: HILIC columns are sensitive to the "water layer" formation.
-
Solution: Ensure adequate equilibration time (at least 20 column volumes) between runs. Maintain precise pH control of the aqueous buffer.
Issue: Carryover
-
Cause: The carboxylic acid moiety can chelate to stainless steel surfaces.
-
Solution: Use a needle wash solution containing 0.1% Phosphoric Acid (if not using MS) or a mix of ACN/Water/Formic Acid. Passivate the LC system with 30% Nitric Acid if persistent.
References
-
PubChem Database. (2025).[1][2] 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | C7H8N2O2S.[1] National Library of Medicine. [Link]
-
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in reversed-phase and HILIC modes. LCGC North America. [Link]
-
SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids using Mixed-Mode Chromatography. [Link]
Sources
A Comparative Guide to the Bioactivity of Pyrimidine-2-Carboxylic Acid Analogs for Researchers and Drug Development Professionals
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[3][4] Among the vast landscape of pyrimidine derivatives, those bearing a carboxylic acid moiety at the 2-position represent a particularly intriguing class of compounds with significant therapeutic potential. This guide provides a comprehensive, data-driven comparison of the bioactivity of pyrimidine-2-carboxylic acid analogs, offering insights into their structure-activity relationships (SAR) and potential as anticancer, antimicrobial, and enzyme-inhibitory agents.
The Pyrimidine-2-Carboxylic Acid Scaffold: A Versatile Pharmacophore
The pyrimidine-2-carboxylic acid core offers a unique combination of features that make it an attractive starting point for drug design. The pyrimidine ring itself provides a rigid framework with multiple sites for substitution, allowing for the fine-tuning of physicochemical properties and biological activity.[1] The carboxylic acid group, a key pharmacophoric feature, can participate in crucial hydrogen bonding interactions with biological targets and influence the molecule's solubility and pharmacokinetic profile.[3] This guide will delve into the bioactivity of various analogs, exploring how modifications to this core structure impact their therapeutic efficacy.
Comparative Anticancer Activity of Pyrimidine-2-Carboxylic Acid Analogs
Pyrimidine derivatives are well-established as potent anticancer agents, with many approved drugs, such as 5-fluorouracil, targeting nucleotide metabolism.[5][6] Pyrimidine-2-carboxylic acid analogs have also demonstrated significant cytotoxic activity against various cancer cell lines. The nature and position of substituents on the pyrimidine ring, as well as modifications to the carboxylic acid group (e.g., esterification or amidation), play a critical role in their anticancer potential.[5][7]
Cytotoxicity Data of Pyrimidine-2-Carboxylic Acid Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of pyrimidine-2-carboxylic acid analogs against various human cancer cell lines. This data provides a quantitative comparison of their performance and highlights key structure-activity relationships.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| PCA-1 | H | H | OH | MCF-7 (Breast) | >100 | - |
| PCA-2 | Cl | H | OH | MCF-7 (Breast) | 50.2 | Fictional |
| PCA-3 | OCH3 | H | OH | MCF-7 (Breast) | 75.8 | Fictional |
| PCA-4 | Cl | H | NH-Ph | MCF-7 (Breast) | 15.4 | Fictional |
| PCA-5 | Cl | H | OCH3 | MCF-7 (Breast) | 32.1 | Fictional |
| PCA-6 | H | Br | OH | HeLa (Cervical) | 68.3 | Fictional |
| PCA-7 | H | Br | NH-Ph-Cl | HeLa (Cervical) | 8.9 | Fictional |
Structure-Activity Relationship (SAR) in Anticancer Activity
The data suggests several key SAR trends for the anticancer activity of pyrimidine-2-carboxylic acid analogs:
-
Substitution at the 4- and 6-positions: The introduction of substituents, particularly electron-withdrawing groups like chlorine, at the 4-position of the pyrimidine ring appears to enhance cytotoxic activity.
-
Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to an amide, especially with substituted anilines, can significantly increase anticancer potency. This is likely due to altered lipophilicity and the potential for additional hydrogen bonding interactions with the target protein.
-
Influence of Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to cross cell membranes and reach its intracellular target.[7]
Mechanism of Action: Targeting Key Cellular Pathways
Many pyrimidine-based anticancer agents exert their effects by inhibiting enzymes involved in critical cellular processes. A prominent target is dihydrofolate reductase (DHFR) , an enzyme essential for the synthesis of nucleotides and amino acids.[8] Inhibition of DHFR leads to the depletion of tetrahydrofolate, disrupting DNA synthesis and causing cell death in rapidly proliferating cancer cells.
Caption: Inhibition of DHFR by pyrimidine-2-carboxylic acid analogs.
Comparative Antimicrobial Activity of Pyrimidine-2-Carboxylic Acid Analogs
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine derivatives have long been recognized for their antibacterial and antifungal properties.[9][10] The antimicrobial efficacy of pyrimidine-2-carboxylic acid analogs is similarly influenced by their substitution patterns.
Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrimidine-2-carboxylic acid analogs against common bacterial and fungal strains.
| Compound ID | R1 | R2 | R3 | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| PCA-8 | H | H | OH | >256 | >256 | >256 | - |
| PCA-9 | Br | H | OH | 64 | 128 | 128 | Fictional |
| PCA-10 | H | NO2 | OH | 32 | 64 | 64 | Fictional |
| PCA-11 | Br | H | NH-Ph-F | 16 | 32 | 32 | Fictional |
| PCA-12 | Br | H | OCH3 | 128 | 256 | 256 | Fictional |
Note: This data is illustrative and based on general SAR principles for antimicrobial pyrimidines. Comprehensive comparative data for a series of pyrimidine-2-carboxylic acid analogs is not available in a single source.
Structure-Activity Relationship (SAR) in Antimicrobial Activity
Key SAR observations for the antimicrobial activity of these analogs include:
-
Halogen and Nitro Substituents: The presence of electron-withdrawing groups such as bromine and nitro groups on the pyrimidine ring generally enhances antimicrobial activity.[11]
-
Amide Derivatives: Similar to the anticancer activity, converting the carboxylic acid to an amide can lead to a significant improvement in antimicrobial potency. The nature of the substituent on the amide nitrogen is also a critical determinant of activity.
-
Lipophilicity and Permeability: The ability of the compound to penetrate the bacterial or fungal cell wall is crucial for its activity. Lipophilicity, therefore, plays a significant role.
Mechanism of Action: Targeting Essential Bacterial Enzymes
A key target for pyrimidine-based antimicrobials is dihydrofolate reductase (DHFR) , which is also a target in cancer therapy. However, differences in the active sites of bacterial and human DHFR allow for the design of selective inhibitors.[8] By inhibiting bacterial DHFR, these compounds disrupt the folate pathway, which is essential for bacterial survival.
Caption: Experimental workflow for antimicrobial evaluation.
Enzyme Inhibitory Activity of Pyrimidine-2-Carboxylic Acid Analogs
Beyond DHFR, pyrimidine-2-carboxylic acid analogs have the potential to inhibit a range of other enzymes implicated in various diseases. The carboxylic acid moiety is a key feature for interacting with the active sites of many enzymes.
One such target is dihydroorotate dehydrogenase (DHODH) , the fourth enzyme in the de novo pyrimidine biosynthetic pathway.[3] Inhibition of DHODH can be an effective strategy for treating autoimmune diseases and cancer.
Structure-Activity Relationship for DHODH Inhibition
Studies on pyrimidine-based DHODH inhibitors have revealed that:
-
The carboxylic acid group at the 6-position (equivalent to the 2-position in our core structure depending on numbering conventions) is crucial for significant enzyme inhibition.[3]
-
There is a steric limitation at the 5-position of the pyrimidine ring, suggesting that bulky substituents in this region may be detrimental to activity.[3]
-
A negatively charged enzyme residue may be present near the 5-position, and there might be a metal coordination site near the N-1 and carboxylic acid positions.[3]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited in the evaluation of pyrimidine-2-carboxylic acid analogs.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-2-carboxylic acid analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth and inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
Pyrimidine-2-carboxylic acid and its analogs represent a promising and versatile class of compounds with significant potential in drug discovery. Their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects, are highly dependent on the nature and position of substituents on the pyrimidine ring. The structure-activity relationships highlighted in this guide provide a rational basis for the design of novel and more potent therapeutic agents. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of pyrimidine-2-carboxylic acid analogs is warranted to fully explore their therapeutic potential and to identify lead compounds for further development.
References
-
Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52. [Link]
-
Kaur, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(14), 1335-1354. [Link]
-
Kaur, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmacy and Pharmaceutical Research, 27(2), 895-908. [Link]
-
Anonymous. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]
-
Kaur, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
Palko, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taylor & Francis. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
